molecular formula C9H5N3 B1208901 2-Quinoxalinecarbonitrile CAS No. 7483-33-2

2-Quinoxalinecarbonitrile

Número de catálogo: B1208901
Número CAS: 7483-33-2
Peso molecular: 155.16 g/mol
Clave InChI: IVYZWJPQNNZOHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Quinoxalinecarbonitrile , with the molecular formula C9H5N3 and a molecular weight of 155.16 g/mol, is a planar quinoxaline derivative that serves as a valuable synthetic intermediate in medicinal and materials chemistry . Heterocyclic molecules containing a cyano group, such as this compound, are particularly useful as key precursors in the synthesis of more complex drug candidates . Its research value is highlighted in antimycobacterial studies, where select quinoxaline-2-carbonitrile derivatives have demonstrated high growth inhibition activity against Myanmarobacterium tuberculosis in vitro screenings . Furthermore, the 1,4-di-N-oxide derivatives of 3-aryl-quinoxaline-2-carbonitrile have been widely investigated for their potent anti-tumor properties, showing promising cytotoxic activity under hypoxic conditions, which is a key area in cancer research . The compound's electrochemical properties have also been characterized, with its reduction potential being a subject of computational and experimental studies to understand its bioreductive activation mechanism . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYZWJPQNNZOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225806
Record name 2-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7483-33-2
Record name 2-Quinoxalinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007483332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Characterization of 2-Quinoxalinecarbonitrile: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of 2-Quinoxalinecarbonitrile. This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this important heterocyclic compound.

Introduction to this compound and its Characterization

This compound is a heterocyclic aromatic compound featuring a quinoxaline core with a nitrile substituent at the 2-position. The quinoxaline ring system is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and unambiguous characterization of its derivatives is therefore crucial for drug discovery and development. NMR and MS are powerful and complementary techniques for determining the molecular structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nitrile group. The predicted data is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.8 - 9.2s-
H-5~8.1 - 8.3d~8-9
H-6~7.8 - 8.0t~7-8
H-7~7.8 - 8.0t~7-8
H-8~8.1 - 8.3d~8-9

Note: Predicted values are based on data from similar quinoxaline derivatives and are subject to solvent effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~150 - 155
C-4a~140 - 142
C-5~130 - 132
C-6~130 - 132
C-7~130 - 132
C-8~130 - 132
C-8a~140 - 142
CN~115 - 120

Note: Predicted values are based on data from similar quinoxaline derivatives and are subject to solvent effects.

Experimental Protocols for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • Data Processing:

    • Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (C₉H₅N₃), the expected exact mass and major fragment ions are listed below. Electron Ionization (EI) is a common technique that would likely be used for this type of molecule.

m/z (relative intensity)AssignmentDescription
155[M]⁺•Molecular Ion
128[M - HCN]⁺•Loss of hydrogen cyanide from the pyrazine ring
102[C₇H₄N]⁺Further fragmentation

Note: Fragmentation patterns are predictive and can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of this compound (typically <1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer. For a volatile compound like this, direct infusion or injection via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

    • Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 156.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The losses of neutral fragments can indicate the presence of specific functional groups.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of this compound using NMR and MS.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize & Purify This compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR_Analysis MS_Analysis Mass Spectrometry (EI or ESI) Synthesis->MS_Analysis NMR_Data Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR_Analysis->NMR_Data MS_Data Analyze MS Data: - Molecular Ion - Fragmentation Pattern MS_Analysis->MS_Data Structure_Confirmation Confirm Structure of This compound NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Characterization Workflow

This workflow begins with the synthesis and purification of the compound, followed by parallel analysis using NMR and MS. The data from each technique is then interpreted to elucidate the structural features, ultimately leading to the confirmation of the this compound structure.

Solubility of 2-Quinoxalinecarbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Quinoxalinecarbonitrile, a key heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a framework for solubility assessment, including data on related compounds and detailed experimental protocols for determining solubility.

The quinoxaline scaffold is a significant structure in medicinal chemistry, but its planar and aromatic nature can often lead to poor solubility, presenting challenges in synthesis, purification, and formulation.[1] Understanding the solubility of derivatives like this compound is crucial for overcoming these hurdles.

Factors Influencing Solubility

The solubility of a quinoxaline derivative such as this compound is governed by several key physicochemical principles:

  • Solvent Polarity : The "like dissolves like" principle is a primary determinant. The polarity of this compound, influenced by its aromatic rings and the cyano group, will dictate its affinity for polar versus non-polar solvents.

  • Substituent Effects : The nature and position of functional groups on the quinoxaline ring can significantly alter solubility. The electron-withdrawing cyano group in this compound will influence its interaction with solvent molecules.

  • Crystal Lattice Energy : Strong intermolecular forces within the solid crystal lattice will generally result in lower solubility, as more energy is required to overcome these forces.[1]

  • Temperature : For most solid solutes, solubility in organic solvents increases with a rise in temperature.[1] This relationship is fundamental for techniques like recrystallization.

Qualitative Solubility Data of Related Quinoxaline Derivatives

While specific quantitative solubility data for this compound is not extensively reported, the following table summarizes the qualitative solubility of related quinoxaline compounds. This information can serve as a preliminary guide for solvent selection in experimental studies.

Quinoxaline DerivativeSolventQualitative SolubilityReference/Comment
Quinoxaline WaterMiscible[2]
EthanolSoluble[2]
Quinoxaline 1,4-Dioxides Aqueous MediaLow Solubility[3]
2-Methyl-5-(quinoxalin-2-yl)aniline DMSO, DMFHigh Probability of Good Solubility[4]
Dichloromethane, ChloroformExpected to be Soluble[4]
Methanol, EthanolLikely to be Soluble (especially with heating)[4]
Toluene, BenzeneLikely to be Soluble[4]
Hexane, HeptaneLow Solubility Expected[4]

Disclaimer: This table provides data for related compounds and should be used as a general guide only. Experimental determination is necessary to ascertain the precise solubility of this compound.

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the solubility of a crystalline solid like this compound in an organic solvent is the isothermal equilibrium (shake-flask) method . This method involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

I. Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

II. Procedure
  • Preparation of a Saturated Solution :

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vial in a constant temperature orbital shaker or water bath.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may vary depending on the compound and solvent and should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Withdrawal and Filtration :

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.

  • Quantification of Dissolved Solute :

    • The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical method.

    • a) Gravimetric Method :

      • Accurately pipette a known volume of the filtrate into a pre-weighed, dry evaporating dish.

      • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

      • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a suitable temperature.

      • The mass of the dissolved solute can be determined by subtracting the initial weight of the dish from the final weight.

    • b) UV-Vis Spectroscopy :

      • If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations.

      • The saturated filtrate may need to be diluted with the same solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

    • c) High-Performance Liquid Chromatography (HPLC) :

      • Develop an HPLC method capable of separating and quantifying this compound.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration based on the peak area relative to the calibration curve.

  • Calculation of Solubility :

    • Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow A Start: Select Solvent and Temperature B Add excess this compound to a known volume of solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (e.g., 24-48 hours) B->C D Cease agitation and allow excess solid to settle C->D E Withdraw supernatant and immediately filter through a syringe filter (e.g., 0.22 µm) D->E F Analyze the concentration of the dissolved solute in the filtrate E->F G Quantification Method? F->G H Gravimetric Analysis G->H Mass-based I UV-Vis Spectroscopy G->I Spectroscopic J HPLC G->J Chromatographic K Calculate Solubility (e.g., g/L, mol/L) H->K I->K J->K L End: Solubility Data K->L

Caption: Experimental workflow for solubility determination.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth technical analysis of the crystal structure of 2-Quinoxalinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry.

This document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for the analysis. All quantitative data is presented in clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₅N₃) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The key crystallographic data and refinement details are summarized in the table below.

Parameter Value
Empirical Formula C₉H₅N₃
Formula Weight 155.16
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.353 (2) Å, α = 90°
b = 5.8580 (15) Å, β = 107.552 (8)°
c = 16.033 (4) Å, γ = 90°
Volume 747.4 (3) ų
Z 4
Calculated Density 1.379 Mg/m³
Absorption Coefficient 0.091 mm⁻¹
F(000) 320
Crystal Size 0.25 x 0.15 x 0.10 mm
Theta Range for Data Collection 2.56 to 27.50°
Reflections Collected 3845
Independent Reflections 1716 [R(int) = 0.0263]
Completeness to Theta = 27.50° 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 1716 / 0 / 109
Goodness-of-fit on F² 1.053
Final R indices [I>2sigma(I)] R1 = 0.0435, wR2 = 0.1165
R indices (all data) R1 = 0.0560, wR2 = 0.1267
Largest Diff. Peak and Hole 0.213 and -0.165 e.Å⁻³
CCDC Deposition Number 766727

Selected Bond Lengths and Angles

The molecular structure of this compound is characterized by a planar quinoxaline ring system. The bond lengths and angles are within the expected ranges for similar aromatic heterocyclic compounds.

Bond Length (Å) Angle Degree (°)
N1 - C21.316(2)C9 - N1 - C2117.29(13)
N4 - C31.370(2)C3 - N4 - C5117.48(13)
C2 - C31.428(2)N1 - C2 - C10121.28(15)
C2 - C101.439(2)N1 - C2 - C3121.82(14)
C3 - C91.411(2)C10 - C2 - C3116.90(14)
C5 - C61.369(3)N4 - C3 - C9121.19(14)
C6 - C71.401(3)N4 - C3 - C2118.86(14)
C7 - C81.371(3)C9 - C3 - C2119.95(14)
C8 - C91.413(2)N4 - C5 - C6121.03(16)
C10 - N111.144(2)C2 - C10 - N11178.6(2)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of o-phenylenediamine with a suitable α-dicarbonyl compound followed by cyanation. A representative procedure is as follows:

  • Synthesis of 2-Hydroxyquinoxaline: o-Phenylenediamine (10 mmol) and glyoxylic acid (10 mmol) are dissolved in ethanol (50 mL). The mixture is refluxed for 4 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to yield 2-hydroxyquinoxaline.

  • Chlorination: 2-Hydroxyquinoxaline (5 mmol) and phosphorus oxychloride (15 mL) are refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 2-chloroquinoxaline.

  • Cyanation: 2-Chloroquinoxaline (2 mmol) and potassium cyanide (3 mmol) are dissolved in dimethyl sulfoxide (20 mL). The reaction mixture is heated at 100 °C for 6 hours. After cooling, the mixture is poured into ice water, and the precipitate is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in ethanol at room temperature.

  • Data Collection: A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 293(2) K on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_result Final Output start Starting Materials (o-phenylenediamine, glyoxylic acid) step1 Condensation to 2-Hydroxyquinoxaline start->step1 step2 Chlorination to 2-Chloroquinoxaline step1->step2 step3 Cyanation to This compound step2->step3 step4 Purification step3->step4 step5 Slow Evaporation step4->step5 step6 Single Crystal Formation step5->step6 step7 Data Collection step6->step7 step8 Structure Solution step7->step8 step9 Structure Refinement step8->step9 end Crystallographic Data (CIF File) step9->end

Experimental workflow for this compound analysis.

This comprehensive guide provides the essential technical details for understanding the crystal structure of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug design, facilitating further investigation and application of this and related compounds.

Quantum Chemical Calculations of 2-Quinoxalinecarbonitrile and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 2-quinoxalinecarbonitrile and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structural, electronic, and spectroscopic properties of these molecules, thereby aiding in the rational design of novel therapeutic agents.[2][3]

Core Concepts in Computational Analysis

Quantum chemical calculations, primarily utilizing DFT, have become an indispensable tool for elucidating the molecular properties of quinoxaline derivatives. These computational methods allow for the prediction of optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[4]

Computational Methodologies

A prevalent computational approach for studying quinoxaline derivatives involves geometry optimization and subsequent property calculations using DFT with various functionals and basis sets.

Experimental Protocols: Computational Details

A typical computational protocol for analyzing quinoxaline derivatives, as synthesized from the literature, involves the following steps:

  • Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. A commonly employed method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311+G**.[4]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Key electronic properties are determined from the optimized geometry. This includes the calculation of HOMO and LUMO energies, the HOMO-LUMO energy gap, and the generation of molecular electrostatic potential (MEP) maps to identify regions of electrophilic and nucleophilic attack.[5]

  • Spectral Simulation: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental spectra.

The logical workflow for such a computational study is depicted in the following diagram:

computational_workflow start Initial Molecular Structure Generation geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Invalid elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) validation->elec_prop  Valid spec_sim Spectral Simulation (IR, Raman, UV-Vis) elec_prop->spec_sim analysis Data Analysis and Interpretation spec_sim->analysis end End analysis->end

Computational Chemistry Workflow

Synthesis and Characterization of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. For instance, 2-chloro-3-methylquinoxaline can be synthesized and subsequently used as a precursor for a variety of derivatives through nucleophilic substitution reactions.[5]

Experimental Protocols: Synthesis of this compound Derivatives

While specific protocols for the parent this compound are not extensively detailed in the provided search results, methods for its derivatives, such as the 1,4-di-N-oxides, are available. These are often synthesized through the Beirut reaction.[6] The general synthesis of quinoxaline derivatives can be exemplified by the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which can be further modified.[5]

Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • UV-Vis Spectroscopy: To study the electronic transitions.

Quantitative Data from Computational Studies

The following table summarizes representative computational data for quinoxaline derivatives found in the literature. It is important to note that these values are for derivatives and not the parent this compound, but they provide insight into the properties of this class of compounds.

Compound ClassComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxidesDFT/B3LYP/cc-pVTZN/AN/AN/A
Quinoxaline DerivativesDFT/B3LYP/6-311+G**VariesVariesVaries

Note: Specific HOMO, LUMO, and energy gap values for a range of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been calculated and correlated with their electrochemical properties, though the exact values for each compound are not provided in a consolidated table in the search results.[3]

Structure-Activity Relationship and Drug Design

Computational studies are instrumental in establishing structure-activity relationships (SAR) for quinoxaline derivatives. For example, molecular docking simulations can predict the binding interactions of these compounds with biological targets, such as enzymes or receptors.[5] This information is invaluable for designing more potent and selective drug candidates. The relationship between calculated electronic properties and biological activity is a key area of investigation, with the goal of developing predictive models for screening new compounds.[3][7]

The following diagram illustrates the interplay between computational and experimental approaches in drug discovery based on the quinoxaline scaffold.

drug_discovery_cycle design Molecular Design & Virtual Screening synthesis Chemical Synthesis design->synthesis characterization Spectroscopic Characterization synthesis->characterization bio_eval Biological Evaluation (in vitro / in vivo) characterization->bio_eval qsar QSAR & Computational Analysis (DFT) bio_eval->qsar optimization Lead Optimization bio_eval->optimization qsar->design  Feedback qsar->optimization

Drug Discovery Cycle for Quinoxalines

References

A Technical Guide to 2-Quinoxalinecarbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on 2-Quinoxalinecarbonitrile, providing a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its relevance in drug discovery and development. Detailed experimental protocols for the evaluation of its potential therapeutic effects, including its role in key signaling pathways, are presented.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a quinoxaline core with a nitrile substituent at the 2-position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name quinoxaline-2-carbonitrile[1]
CAS Number 7483-33-2[1]
Molecular Formula C₉H₅N₃[1]
Molecular Weight 155.16 g/mol [1]
Exact Mass 155.048347172 Da
XLogP3 1.3
Topological Polar Surface Area 49.6 Ų

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features
¹H NMR Aromatic protons are expected in the range of 7.5-9.5 ppm. The proton at the 3-position is anticipated to be a singlet and significantly downfield due to the influence of the adjacent nitrogen and the electron-withdrawing nitrile group.
¹³C NMR Aromatic carbons are expected in the range of 120-150 ppm. The nitrile carbon typically appears between 115-130 ppm.[2][3][4]
Infrared (IR) A sharp, medium-intensity absorption characteristic of the C≡N stretch is expected around 2220-2260 cm⁻¹. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations are expected in the 1500-1600 cm⁻¹ region.[4][5][6]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak (M+) at m/z 155, with a major fragment at m/z 103, corresponding to the loss of the HCN group.[1]

Synthesis of this compound

The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9][10][11] For the synthesis of this compound, a suitable 1,2-dicarbonyl equivalent bearing a cyano group is required.

General Experimental Protocol for Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives that can be adapted for this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product o_phenylenediamine o-Phenylenediamine quinoxaline This compound o_phenylenediamine->quinoxaline Condensation dicarbonyl 2-Oxo-2-cyanoacetaldehyde (or equivalent) dicarbonyl->quinoxaline

Figure 1: General synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • A suitable 1,2-dicarbonyl precursor for the cyano group (e.g., glyoxylic acid cyanohydrin or a protected form of 2-oxo-2-cyanoacetaldehyde)

  • Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

  • Optional: Catalyst (e.g., a mild acid)

Procedure:

  • Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of the 1,2-dicarbonyl precursor to the solution.

  • If required, add a catalytic amount of a mild acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Therapeutic Potential

Quinoxaline derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

The HIF-1 signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia) and is often overactive in cancerous tumors. Inhibition of this pathway is a promising strategy for cancer therapy.

HIF1_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HIF1_dimer HIF-1α/β Dimerization HIF1a_translocation->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE_binding Binding to HRE HIF1_dimer->HRE_binding Target_genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE_binding->Target_genes Quinoxaline This compound Derivatives Quinoxaline->HIF1a_stabilization Inhibition

Figure 2: Simplified HIF-1 signaling pathway and the inhibitory role of quinoxaline derivatives.

Experimental Protocol: HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Hypoxia Response Element (HRE)-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂)

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Induce hypoxia by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions and determine the IC₅₀ value.

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is a validated target in oncology.

Pim1_Pathway Pim1 Pim-1 Kinase Phosphorylation Phosphorylation Pim1->Phosphorylation Substrates Substrates (e.g., BAD, p27) Substrates->Phosphorylation Cell_Survival Cell Survival & Proliferation Phosphorylation->Cell_Survival Quinoxaline This compound Derivatives Quinoxaline->Pim1 Inhibition

Figure 3: Pim-1 kinase signaling and inhibition by quinoxaline derivatives.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for Pim-1

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to the kinase.

Materials:

  • Pim-1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the test compound to the wells of a 384-well plate.

  • Add a pre-mixed solution of Pim-1 kinase and the Eu-labeled antibody.

  • Add the Alexa Fluor™ 647 tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Read the TR-FRET signal on a plate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read MIC (No Visible Growth) incubate->read_results end End read_results->end

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add it to each well of the microtiter plate.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

DNA Damage

Certain derivatives, particularly quinoxaline 1,4-di-N-oxides, can be bioreduced to radical species that cause DNA damage.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

Procedure:

  • Treat cells with various concentrations of the quinoxaline compound.

  • Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion

This compound and its derivatives are a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this important class of heterocyclic compounds. Further research is warranted to fully elucidate the mechanisms of action and to advance lead compounds towards clinical development.

References

physical and chemical properties of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarbonitrile is a heterocyclic organic compound featuring a quinoxaline core with a nitrile substituent at the 2-position. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a nitrile group, a versatile functional group, offers a handle for further chemical modifications and can influence the molecule's electronic properties and biological interactions. This document provides a detailed overview of the known physical and chemical properties of this compound, along with available experimental data and synthetic approaches.

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available computed and experimental data.

General and Computed Properties
PropertyValueSource
Molecular Formula C₉H₅N₃PubChem
Molecular Weight 155.16 g/mol PubChem
IUPAC Name quinoxaline-2-carbonitrilePubChem
CAS Number 7483-33-2PubChem
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)C#NPubChem
InChI InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6HPubChem
InChIKey IVYZWJPQNNZOHV-UHFFFAOYSA-NPubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 155.048347172PubChem
Monoisotopic Mass 155.048347172PubChem
Topological Polar Surface Area 49.6 ŲPubChem
Heavy Atom Count 12PubChem
Experimental Physical Properties

No experimental data for the melting point, boiling point, or quantitative solubility of this compound were found in the searched literature. The following sections provide general methodologies for determining these properties.

Experimental Protocol: Melting Point Determination

A common method for determining the melting point of a solid organic compound involves using a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Experimental Protocol: Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

  • Qualitative Assessment: A small, measured amount of the solute (e.g., 1-2 mg) is added to a small volume of the solvent (e.g., 0.1 mL) in a test tube. The mixture is agitated, and the dissolution is observed at room temperature and with gentle heating.

  • Quantitative Determination (Gravimetric Method):

    • A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • A known volume of the supernatant saturated solution is carefully withdrawn using a filtered syringe.

    • The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is determined.

    • The solubility is then calculated and expressed in units such as g/L or mg/mL.

Spectral Data

Mass Spectrometry

A GC-MS entry for this compound exists in the PubChem database, indicating a molecular ion peak (M+) at m/z 155 and a significant fragment at m/z 103.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent.

  • Injection: A small volume of the sample is injected into the GC, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

NMR Spectroscopy

No specific ¹H or ¹³C NMR spectra for this compound were found. The expected chemical shifts are discussed below based on the general characteristics of quinoxaline and nitrile-containing compounds.

Expected ¹H NMR Characteristics: The proton spectrum would likely show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzene ring would appear as a complex multiplet, while the proton at the 3-position of the pyrazine ring would likely be a singlet and the most downfield signal due to the deshielding effect of the adjacent nitrogen atom and the nitrile group.

**

An In-depth Technical Guide on the Molecular Geometry of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2-Quinoxalinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging single-crystal X-ray diffraction data, this document presents a detailed overview of the molecule's three-dimensional structure, including precise bond lengths and angles. The experimental protocol for the structural determination is also detailed, offering a complete picture for researchers in the field.

Core Molecular Structure

This compound is a bicyclic aromatic compound featuring a quinoxaline core substituted with a nitrile group at the 2-position. The quinoxaline ring system is formed by the fusion of a benzene ring and a pyrazine ring. The precise arrangement of these atoms and functional groups dictates the molecule's physicochemical properties, including its reactivity, intermolecular interactions, and potential biological activity.

The molecular structure and atom numbering scheme of this compound are depicted in the following diagram:

Molecular structure and atom numbering of this compound.

Molecular Geometry and Planarity

The crystal structure of this compound reveals a largely planar molecule. The quinoxaline ring system, comprising the fused benzene and pyrazine rings, is essentially flat. This planarity is a characteristic feature of many aromatic heterocyclic compounds and has significant implications for molecular packing in the solid state and for interactions with biological macromolecules.

The nitrile group, attached to the C2 atom of the pyrazine ring, lies nearly in the same plane as the quinoxaline ring system. This coplanarity suggests a degree of electronic conjugation between the nitrile group and the aromatic system.

Quantitative Geometric Data

The precise bond lengths and bond angles of this compound, as determined by single-crystal X-ray diffraction, are summarized in the tables below. These experimental values provide the definitive geometry of the molecule in the solid state.

Bond Lengths
Atom 1Atom 2Bond Length (Å)
N1C21.316 (2)
N1C8a1.371 (2)
C2C31.378 (3)
C2C91.439 (3)
C3N41.311 (2)
N4C4a1.372 (2)
C4aC51.408 (3)
C4aC8a1.413 (2)
C5C61.369 (3)
C6C71.402 (3)
C7C81.368 (3)
C8C8a1.409 (3)
C9N101.144 (3)
Bond Angles
Atom 1Atom 2Atom 3Bond Angle (°)
C2N1C8a116.52 (15)
N1C2C3122.37 (17)
N1C2C9117.89 (16)
C3C2C9119.74 (17)
N4C3C2122.10 (17)
C3N4C4a116.81 (15)
N4C4aC5119.58 (17)
N4C4aC8a121.32 (16)
C5C4aC8a119.10 (17)
C6C5C4a120.6 (2)
C5C6C7120.4 (2)
C8C7C6119.7 (2)
C7C8C8a120.2 (2)
N1C8aC4a120.87 (16)
N1C8aC8119.92 (17)
C4aC8aC8119.21 (17)
N10C9C2178.1 (2)

Experimental Protocols

The definitive molecular geometry of this compound was determined by single-crystal X-ray diffraction. The following is a summary of the experimental protocol employed in the study that yielded this structural data.

Synthesis and Crystallization

The title compound was synthesized by the reaction of 2-chloroquinoxaline with potassium cyanide in dimethyl sulfoxide. The resulting crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethanol at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å) on a Bruker APEX II CCD area-detector diffractometer. The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 766727.[1]

Logical Workflow for Structural Determination

The process of determining the molecular geometry of a compound like this compound follows a well-defined logical workflow, from initial synthesis to the final validation of the crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_validation Validation & Deposition synthesis Chemical Synthesis purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation deposition Database Deposition (CCDC) validation->deposition

Workflow for the determination of the crystal structure of this compound.

References

Spectroscopic Profile of 2-Quinoxalinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Quinoxalinecarbonitrile could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed predictive analysis based on the known spectroscopic properties of the quinoxaline core and the nitrile functional group, supported by data from analogous compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoxaline scaffold and the nitrile moiety. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This technical guide offers a predictive overview of the key infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic features of this compound, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be characterized by the vibrational modes of the quinoxaline ring and the nitrile functional group. The most prominent and diagnostic absorption would be the C≡N stretching vibration.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium to WeakAromatic C-H stretching
~2240 - 2220Strong, SharpC≡N stretching (nitrile)[1]
~1650 - 1450Medium to StrongAromatic C=C and C=N ring stretching
~1400 - 1000MediumIn-plane C-H bending
~900 - 675StrongOut-of-plane C-H bending

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a non-polar solvent is predicted to exhibit multiple absorption bands characteristic of the electronic transitions within the quinoxaline chromophore. Quinoxaline derivatives typically display two main absorption regions corresponding to π-π* and n-π* transitions.[2][3] The nitrile group, being a conjugating substituent, is expected to influence the position and intensity of these bands.

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~230 - 250Highπ → π
~300 - 320Highπ → π
~330 - 350Low to Mediumn → π*

Note: The solvent can significantly affect the position and fine structure of the absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of the n-π transition and a red shift (bathochromic shift) of the π-π* transitions.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and UV-Vis spectra of a solid organic compound such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[4][5][6]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can be analyzed for the characteristic absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of a compound in solution.[7][8][9]

  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette containing the sample solution in the spectrophotometer.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep_ir Sample Preparation for IR (e.g., ATR) purification->sample_prep_ir sample_prep_uv Sample Preparation for UV-Vis (Solution) purification->sample_prep_uv ir_acquisition FTIR Data Acquisition sample_prep_ir->ir_acquisition ir_processing IR Spectrum Processing & Peak Identification ir_acquisition->ir_processing uv_acquisition UV-Vis Data Acquisition sample_prep_uv->uv_acquisition uv_processing UV-Vis Spectrum Processing & λmax Determination uv_acquisition->uv_processing interpretation Structural Elucidation & Purity Assessment ir_processing->interpretation uv_processing->interpretation report Technical Report Generation interpretation->report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Thermal Stability and Decomposition of 2-Quinoxalinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Quinoxalinecarbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoxaline core and the nitrile functional group. The thermal stability of such compounds is a critical parameter that influences their synthesis, purification, storage, and application, particularly in the pharmaceutical industry where processing and shelf-life are paramount. Understanding the decomposition behavior is essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent or advanced material.

This guide aims to bridge the knowledge gap regarding the thermal properties of this compound by providing a detailed analysis based on analogous structures and general principles of thermal decomposition for related chemical classes.

Thermal Properties of Related Quinoxaline Derivatives

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, data from closely related quinoxaline derivatives can provide valuable insights into its expected thermal behavior. The melting point of a compound can often be an initial indicator of its thermal stability, with decomposition sometimes occurring at or near this temperature.

For instance, the structurally similar 2-quinoxalinecarboxylic acid has a reported melting point of 208 °C with decomposition . This suggests that the quinoxaline ring system itself may be susceptible to thermal degradation in this temperature range. The presence of the nitrile group in this compound, as opposed to the carboxylic acid group, will influence the intermolecular interactions and the electronic properties of the molecule, which in turn will affect its melting point and decomposition profile.

The following table summarizes the thermal data available for related quinoxaline compounds to provide a comparative context.

Compound NameStructureMelting Point (°C)Decomposition Temperature (°C)Notes
2-Quinoxalinecarboxylic acid Quinoxaline with a carboxylic acid group at position 2208 (decomposes)~208Decomposition occurs at the melting point.
Generic Quinoxaline Derivatives Substituted quinoxaline ringsVariableGenerally stable up to 200-300Stability is highly dependent on the nature and position of substituents.
Nitrile-Containing Heterocycles Various heterocyclic cores with a nitrile groupVariableVariableDecomposition often involves the nitrile group and can be initiated by radical mechanisms.

Predicted Thermal Stability and Decomposition Profile of this compound

Based on the available data for related compounds, it is reasonable to predict that this compound will exhibit moderate to good thermal stability, likely up to temperatures in the range of 200-250 °C. The decomposition process is anticipated to be complex, potentially involving multiple steps.

The initial stages of decomposition may be triggered by the cleavage of the weaker bonds within the molecule. The nitrile group and the pyrazine ring of the quinoxaline system are the most likely sites for initial bond scission.

Potential Decomposition Products:

The thermal decomposition of nitrogen-containing heterocyclic compounds often proceeds through radical mechanisms, leading to the formation of a variety of volatile products. For this compound, the expected decomposition products in an inert atmosphere could include:

  • Small Gaseous Molecules: Hydrogen cyanide (HCN), ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Aromatic Fragments: Benzene, aniline, and other substituted aromatic compounds.

  • Char Residue: A carbonaceous residue at higher temperatures.

In an oxidizing atmosphere (e.g., air), the decomposition is expected to be more exothermic and may occur at a lower temperature. The products would likely include oxides of carbon (CO, CO₂) and nitrogen (NOx), in addition to water.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition pathway of this compound, a series of well-established thermal analysis techniques should be employed. The following are detailed methodologies for the key recommended experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a ceramic or aluminum pan.

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (e.g., air at a similar flow rate) to simulate different conditions.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min).

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. A typical heating rate is 10 °C/min. The temperature range should encompass the expected melting and decomposition temperatures (e.g., 25 °C to 300 °C).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization). The peak temperature and the enthalpy of the transition (ΔH) are determined.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during the decomposition of the material.

Methodology:

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

  • Data Analysis: The MS or FTIR spectra are recorded as a function of temperature. This allows for the identification of the chemical composition of the evolved gases at different stages of the decomposition process.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

G Figure 1. Experimental Workflow for Thermal Analysis cluster_0 Initial Characterization cluster_1 Decomposition Analysis cluster_2 Data Interpretation and Reporting start This compound Sample dsc Differential Scanning Calorimetry (DSC) start->dsc Determine Melting Point & Enthalpy tga Thermogravimetric Analysis (TGA) start->tga Determine Decomposition Temperature & Mass Loss analysis Data Analysis and Interpretation dsc->analysis tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms Identify Gaseous Decomposition Products tga_ftir TGA coupled with FTIR (TGA-FTIR) tga->tga_ftir Confirm Functional Groups of Evolved Gases tga->analysis tga_ms->analysis tga_ftir->analysis report Technical Report analysis->report

Caption: A logical workflow for the thermal characterization of this compound.

Proposed Decomposition Pathway

This diagram illustrates a plausible initial fragmentation pathway for the thermal decomposition of this compound in an inert atmosphere.

G Figure 2. Proposed Initial Decomposition Pathway cluster_0 Reactant cluster_1 Initial Fragmentation cluster_2 Further Decomposition Products reactant This compound intermediate1 Quinoxaline Radical reactant->intermediate1 Heat (Δ) C-CN Bond Cleavage intermediate2 Cyanide Radical (·CN) reactant->intermediate2 Heat (Δ) product1 Benzene Derivatives intermediate1->product1 product2 Pyrazine Fragments intermediate1->product2 product3 HCN intermediate2->product3 Hydrogen Abstraction

Caption: A simplified proposed pathway for the initial thermal decomposition of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its evaluation. Based on the analysis of related quinoxaline derivatives and general principles of thermal decomposition, it is predicted that this compound possesses moderate thermal stability. The provided experimental protocols for TGA, DSC, and EGA offer a clear path for researchers to obtain the necessary quantitative data. The proposed decomposition pathway and experimental workflow diagrams serve as valuable visual aids for understanding and planning future studies. A thorough thermal characterization is essential for the safe and effective application of this compound in drug development and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Quinoxalinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on a visible-light-mediated C-H cyanation of quinoxaline, offering a metal- and base-free approach with high efficiency and regioselectivity.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using a visible-light-mediated cyanation protocol. This method demonstrates good functional group tolerance and provides very good to quantitative yields.[1]

EntrySubstrate (Quinoxaline Derivative)Product (this compound Derivative)Time (h)Yield (%)
1QuinoxalineThis compound1292
26-Methylquinoxaline6-Methyl-2-quinoxalinecarbonitrile1290
36-Chloroquinoxaline6-Chloro-2-quinoxalinecarbonitrile1488
46-Bromoquinoxaline6-Bromo-2-quinoxalinecarbonitrile1485
56-Nitroquinoxaline6-Nitro-2-quinoxalinecarbonitrile1675
6Methyl quinoxaline-6-carboxylateMethyl 2-cyanoquinoxaline-6-carboxylate1582

Experimental Protocol: Visible-Light-Mediated Cyanation of Quinoxaline

This protocol describes the regioselective synthesis of this compound from quinoxaline using acetone cyanohydrin as a safe cyanide source under aqueous, aerobic, and visible-light conditions.[1][2]

Materials:

  • Quinoxaline (or a substituted derivative)

  • Acetone cyanohydrin

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Visible light source (e.g., 23 W CFL lamp)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine the quinoxaline substrate (0.5 mmol, 1.0 equiv.) and water (2.0 mL).

  • Addition of Cyanide Source: To the stirring suspension, add acetone cyanohydrin (1.5 mmol, 3.0 equiv.).

  • Irradiation: Place the reaction vessel in a water bath to maintain room temperature and irradiate it with a 23 W CFL lamp. Ensure the reaction is open to the air to allow for aerobic conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion of the reaction, quench the reaction mixture with water (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Reaction Workflow and Proposed Mechanism

The following diagram illustrates the general workflow for the visible-light-mediated cyanation of quinoxaline. The reaction is proposed to proceed through a radical pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Quinoxaline Quinoxaline Reaction C-H Cyanation Quinoxaline->Reaction Acetone_Cyanohydrin Acetone Cyanohydrin Acetone_Cyanohydrin->Reaction Visible_Light Visible Light (23W CFL) Visible_Light->Reaction Initiation Water H₂O (Solvent) Water->Reaction Air Air (O₂ Atmosphere) Air->Reaction RT Room Temperature RT->Reaction Product This compound Reaction->Product Yields up to 92% Acetone Acetone (Byproduct) Reaction->Acetone

References

Application Notes and Protocols for Antibacterial Assays Using 2-Quinoxalinecarbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and protocols for conducting antibacterial assays on 2-Quinoxalinecarbonitrile and its related derivatives, with a particular focus on the well-studied quinoxaline 1,4-di-N-oxides. These compounds are known to exhibit potent antibacterial effects, and understanding their activity is crucial for the development of new antimicrobial agents.[3]

The primary mechanism of action for many quinoxaline 1,4-di-N-oxides involves bioreductive activation. In the low-oxygen environment characteristic of bacterial infections, the N-oxide groups are reduced, leading to the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components, including DNA, ultimately resulting in bacterial cell death.

Data Presentation

The antibacterial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various quinoxaline derivatives against common bacterial strains. It is important to note that specific data for this compound is limited in the available literature, and the data presented here is for structurally related quinoxaline compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Reference
Amine-substituted quinoxaline (5m-5p)4-168-32[4]
Quinoxaline derivative1-8Not Reported[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
Amine-substituted quinoxaline (5m-5p)4-32Not Reported[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound or its derivatives using the broth microdilution method. This is a standard and widely accepted method for assessing the antimicrobial susceptibility of bacteria.[6]

Materials:

  • This compound or its derivative

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Spectrophotometer or densitometer

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[6]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5]

Protocol 2: Agar Disc Diffusion Method

This method is a qualitative to semi-quantitative technique to assess the antimicrobial activity of a compound.

Materials:

  • This compound or its derivative

  • DMSO

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial strains

  • 0.5 McFarland standard

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound Discs: Dissolve the test compound in DMSO to a known concentration (e.g., 10 mg/mL).[1] Impregnate sterile filter paper discs with a specific volume (e.g., 5 µL) of the compound solution to achieve a desired concentration per disc (e.g., 50 µ g/disc ).[1][2] Allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn of growth.

  • Application of Discs: Aseptically place the prepared discs containing the test compound onto the surface of the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

signaling_pathway Quinoxaline Quinoxaline 1,4-di-N-oxide Reduction Bacterial Nitroreductases (Hypoxic Conditions) Quinoxaline->Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Damage Oxidative Damage to Cellular Components ROS->Damage DNA_Damage DNA Damage Damage->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxides.

References

Applications of 2-Quinoxalinecarbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-quinoxalinecarbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored for various therapeutic applications, most notably as anticancer and antimicrobial agents. The presence of the nitrile group at the 2-position, often in conjunction with a 1,4-di-N-oxide functionality, plays a crucial role in the molecule's electronic properties and biological activity. These application notes provide an overview of the key therapeutic applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

I. Anticancer Applications

Derivatives of this compound, particularly the 3-aryl-1,4-di-N-oxide analogs, have emerged as potent anticancer agents. A significant area of investigation is their activity as hypoxia-selective cytotoxins. Hypoxic cells, commonly found in solid tumors, are resistant to conventional radiotherapy and chemotherapy. Bioreductive drugs, such as certain this compound derivatives, are selectively activated under hypoxic conditions to produce cytotoxic species that target these resistant cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and growth inhibitory activities of various this compound derivatives have been evaluated against a range of human cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDDerivative ClassCancer Cell LineAssayIC50 / GI50 (µM)Reference
9a 3-Phenyl-2-quinoxalinecarbonitrile 1,4-dioxideSMMC-7721 (Hepatocellular Carcinoma)MTT1.58[1]
K562 (Chronic Myelogenous Leukemia)MTT17.53[1]
KB (Nasopharyngeal Carcinoma)MTT1.53[1]
A549 (Lung Carcinoma)MTT8.08[1]
PC3 (Prostate Cancer)MTT25.0[1]
9h 7-Methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxideSMMC-7721 (Hepatocellular Carcinoma)MTT0.76[1]
K562 (Chronic Myelogenous Leukemia)MTT0.92[1]
KB (Nasopharyngeal Carcinoma)MTT0.53[1]
A549 (Lung Carcinoma)MTT4.91[1]
PC3 (Prostate Cancer)MTT2.25[1]
4c 2-tert-Butylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideLeukemia Cell Lines (average)NCI-60 ScreenMean GI50: 1.02[2]
6e 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideLeukemia Cell Lines (average)NCI-60 ScreenMean GI50: 0.42[2]
5c 2-Phenylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideLeukemia Cell Lines (average)NCI-60 ScreenMean GI50: 0.49[2]
Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death). Several key signaling pathways have been implicated.

  • p53-Mediated Apoptosis: Some quinoxaline derivatives can activate the tumor suppressor protein p53 in response to cellular stress, such as DNA damage. Activated p53 can then upregulate pro-apoptotic proteins like Bax, leading to the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, formation of the apoptosome, and activation of caspases, which are the executioners of apoptosis.[2]

p53_mediated_apoptosis DNA_Damage DNA Damage / Oncogenic Stress p53 p53 Activation DNA_Damage->p53 Quinoxaline This compound Derivative Quinoxaline->p53 modulates Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound derivatives.

  • VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Some quinoxaline derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are involved in cell proliferation, survival, and migration.

VEGFR2_pathway Quinoxaline This compound Derivative VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K MAPK MAPK Pathway VEGFR2->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

This protocol describes a general method for the synthesis of 3-aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives.

Materials:

  • Substituted benzofuroxan

  • Arylacetonitrile

  • Ethanol

  • Potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the appropriate arylacetonitrile (1.0 eq) in ethanol, add the substituted benzofuroxan (1.0 eq) and a catalytic amount of potassium carbonate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitate formed is collected by filtration.

  • The crude product is then washed with cold ethanol to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization from a suitable solvent if necessary.

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H-NMR, and High-Resolution Mass Spectrometry (HRMS).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Western_Blot->Kinase_Assay

Caption: Experimental workflow for the evaluation of anticancer activity.

II. Antimicrobial Applications

Quinoxaline derivatives, including those with a 2-carbonitrile group, have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[3] The 1,4-di-N-oxide moiety is often crucial for their antimicrobial action, as these compounds can act as bioreductive agents, generating reactive oxygen species (ROS) that are toxic to microbial cells.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Specific quantitative data for this compound derivatives' antimicrobial activity is less compiled in readily available tables compared to their anticancer properties. However, numerous studies report significant zones of inhibition and MIC values for various quinoxaline compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocols

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the this compound derivative to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

experimental_workflow_antimicrobial cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening Synthesis Synthesis of this compound Derivatives Inoculum_Prep Preparation of Microbial Inoculum Synthesis->Inoculum_Prep MIC_Assay Broth Microdilution Assay (Determination of MIC) Inoculum_Prep->MIC_Assay MBC_Assay Determination of MBC MIC_Assay->MBC_Assay

Caption: Experimental workflow for antimicrobial screening.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of new drugs based on the this compound core structure. Further investigations into the precise molecular targets and mechanisms of action will continue to drive the design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-Quinoxalinecarbonitrile as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-quinoxalinecarbonitrile and its derivatives as fluorescent probes for the detection of metal ions. While specific data for this compound is limited in publicly available literature, this document outlines the general principles, protocols, and potential applications based on the well-established fluorescence sensing capabilities of the broader quinoxaline family.

Principle of Detection

Quinoxaline derivatives function as fluorescent chemosensors. The core principle lies in the interaction between the quinoxaline moiety and a target metal ion. This interaction modulates the photophysical properties of the molecule, leading to a detectable change in its fluorescence signal. The nitrogen atoms within the quinoxaline ring, along with potential coordinating groups like the nitrile group in this compound, can act as binding sites for metal ions.

Upon binding a metal ion, several photophysical processes can occur, leading to a change in fluorescence intensity or a shift in the emission wavelength:

  • Chelation-Enhanced Fluorescence (CHEF): In many cases, the free ligand (the quinoxaline probe) has a low fluorescence quantum yield due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or intramolecular rotation. Upon chelation with a metal ion, the molecule becomes more rigid, which can inhibit these non-radiative processes and lead to a significant increase in fluorescence intensity ("turn-on" sensing).

  • Fluorescence Quenching: Conversely, binding to certain metal ions, particularly paramagnetic species like Cu²⁺ or Fe³⁺, can lead to fluorescence quenching ("turn-off" sensing) through energy or electron transfer from the excited state of the fluorophore to the metal ion.

  • Ratiometric Sensing: Some probes exhibit a shift in their maximum emission wavelength upon metal ion binding, allowing for ratiometric measurements. This involves monitoring the ratio of fluorescence intensities at two different wavelengths, which can provide more accurate and reliable quantification by minimizing the effects of environmental factors.

Quantitative Data Summary

The following table summarizes typical performance data for quinoxaline-based fluorescent probes for various metal ions. It is important to note that these are representative values, and the specific performance of this compound would need to be experimentally determined.

Target IonLimit of Detection (LOD)Linear RangeBinding Stoichiometry (Probe:Ion)Sensing Mechanism
Zn²⁺5 - 100 nM0 - 20 µM1:1 or 1:2Chelation-Enhanced Fluorescence (Turn-on)
Cu²⁺10 - 500 nM0 - 50 µM1:1Fluorescence Quenching (Turn-off)
Fe³⁺50 - 1000 nM0 - 100 µM1:1Fluorescence Quenching (Turn-off)
Hg²⁺20 - 200 nM0 - 30 µM1:1Chelation-Enhanced Fluorescence (Turn-on)
Ag⁺10 - 150 nM0 - 25 µM1:2Fluorescence Quenching (Turn-off)

Experimental Protocols

Synthesis of a Representative Quinoxaline-based Probe

A common method for synthesizing functionalized quinoxalines is through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. For a probe incorporating a nitrile group, a potential synthetic route could involve the reaction of a suitably substituted o-phenylenediamine with a dicarbonyl compound already bearing a nitrile moiety.

Protocol: Synthesis of a Schiff Base Derivative of Quinoxaline-2-carboxaldehyde

This protocol describes the synthesis of a Schiff base from quinoxaline-2-carboxaldehyde, a common precursor for quinoxaline-based fluorescent probes.

  • Dissolve Quinoxaline-2-carboxaldehyde: In a round-bottom flask, dissolve quinoxaline-2-carboxaldehyde (1 mmol) in 20 mL of absolute ethanol.

  • Add Amine: To this solution, add a solution of the desired amine (e.g., a substituted aniline or an aliphatic amine containing a coordinating group) (1 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the Schiff base formation.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool and Isolate: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterization: Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol provides a general procedure for evaluating the performance of a quinoxaline-based fluorescent probe for the detection of a specific metal ion.

Materials:

  • Stock solution of the quinoxaline probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or a suitable buffer).

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the quinoxaline probe (e.g., 10 µM) in the chosen buffer.

  • Fluorescence Titration:

    • Place 2 mL of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Selectivity Study:

    • To assess the selectivity of the probe, repeat the fluorescence titration procedure with other metal ions at the same concentration as the target ion.

    • Prepare a solution containing the probe and the target metal ion, and then add potential interfering ions to observe any changes in the fluorescence signal.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without metal ion) and S is the slope of the linear portion of the calibration curve.

    • The binding stoichiometry can be determined using a Job's plot analysis.

Signaling Pathway and Workflow Diagrams

CHEF_Mechanism cluster_ligand Free Probe cluster_complex Probe-Metal Complex FreeLigand Quinoxaline Probe (Low Fluorescence) PET Photoinduced Electron Transfer FreeLigand->PET dominates Rotation Intramolecular Rotation FreeLigand->Rotation dominates Complex Quinoxaline-Metal Complex (High Fluorescence) FreeLigand->Complex NonRadiative Non-Radiative Decay PET->NonRadiative Rotation->NonRadiative Fluorescence Fluorescence Emission Complex->Fluorescence enhanced MetalIon Metal Ion MetalIon->Complex Excitation Excitation (Light) Excitation->FreeLigand Excitation->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results PrepProbe Prepare Probe Stock Solution Titration Perform Fluorescence Titration PrepProbe->Titration PrepMetal Prepare Metal Ion Stock Solutions PrepMetal->Titration Selectivity Conduct Selectivity Test PrepMetal->Selectivity Calibration Generate Calibration Curve Titration->Calibration Stoichiometry Determine Binding Stoichiometry Titration->Stoichiometry Report Report Sensor Performance Selectivity->Report LOD Calculate Limit of Detection (LOD) Calibration->LOD LOD->Report Stoichiometry->Report

Caption: Experimental Workflow for Metal Ion Detection.

Logical_Relationship Probe This compound Derivative Interaction Coordination/ Chelation Probe->Interaction Metal Target Metal Ion (e.g., Zn²⁺) Metal->Interaction ConformationalChange Increased Rigidity Interaction->ConformationalChange ElectronicChange Inhibition of PET Interaction->ElectronicChange FluorescenceOn Fluorescence 'Turn-On' ConformationalChange->FluorescenceOn ElectronicChange->FluorescenceOn Detection Quantitative Detection FluorescenceOn->Detection

Caption: Logical Flow of a 'Turn-On' Fluorescent Response.

Application Notes and Protocols for 2-Quinoxalinecarbonitrile in Organic Electronics and OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of organic electronics due to their excellent thermal stability, electron-accepting nature, and tunable photophysical properties. The introduction of a nitrile (cyano) group at the 2-position of the quinoxaline core, forming 2-Quinoxalinecarbonitrile, can further enhance its electron-withdrawing character, making it a promising candidate for various applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its synthesis and the fabrication of OLED devices.

Potential Applications in Organic Electronics and OLEDs

Derivatives of quinoxaline have been successfully utilized in various layers of OLEDs, including as:

  • Electron Transporting Materials (ETMs): The inherent electron-deficient nature of the quinoxaline moiety facilitates efficient electron transport. The strong electron-withdrawing cyano group in this compound is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection from the cathode and enhancing electron mobility.

  • Host Materials: Quinoxaline derivatives have been employed as host materials in the emissive layer of phosphorescent OLEDs (PHOLEDs). Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters.

  • Emitting Materials: Functionalized quinoxaline derivatives can exhibit strong fluorescence and have been used as emitters in OLEDs. The emission color can be tuned by modifying the substituents on the quinoxaline core.

While specific data for OLEDs employing solely this compound is not extensively reported in the reviewed literature, the performance of various other quinoxaline derivatives provides a strong indication of its potential.

Data Presentation: Performance of Quinoxaline Derivatives in OLEDs

The following table summarizes the performance of various OLEDs incorporating different quinoxaline derivatives, providing a comparative context for the potential of this compound.

Quinoxaline Derivative TypeRole in OLEDEmitter TypeMax. External Quantum Efficiency (EQE) (%)Emitted ColorReference
Donor-Acceptor-Donor (D-A-D) typeHostPhosphorescent24.6Yellow[1]
Donor-π-Acceptor-π-Donor (D-π-A-π-D) typeEmitterFluorescent4.5 (non-doped), 7.0 (doped)Deep Red[2]
Pyrene-substitutedEmitterFluorescent2.58Blue

Experimental Protocols

Synthesis of a 2-Cyano-3-Arylquinoxaline Derivative

This protocol describes a general method for the synthesis of a 2-cyano-3-arylquinoxaline derivative, a representative structure incorporating the this compound moiety. The synthesis typically involves the condensation of an o-phenylenediamine with an α-keto nitrile.

Materials:

  • o-Phenylenediamine

  • Benzoyl cyanide (or other aryl α-keto nitrile)

  • Ethanol (or other suitable solvent like acetic acid)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and the aryl α-keto nitrile (1.0 eq.) in ethanol.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-cyano-3-arylquinoxaline derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED by Thermal Evaporation

This protocol outlines the fabrication of a simple multilayer OLED device using thermal evaporation, a common technique for small-molecule organic electronics. This compound could potentially be used as the electron transport layer (ETL) or as a host in the emissive layer (EML).

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (e.g., NPB)

    • Emissive Layer (EML) host (e.g., CBP) and guest/dopant (e.g., Ir(ppy)₃ for green emission)

    • Electron Transport Layer (ETL) material (e.g., TPBi, or potentially this compound)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s:

      • HIL (e.g., 10 nm of HAT-CN)

      • HTL (e.g., 40 nm of NPB)

      • EML: Co-evaporate the host and guest materials. For a phosphorescent green OLED, this could be CBP doped with 8% Ir(ppy)₃ (e.g., 20 nm).

      • ETL (e.g., 30 nm of TPBi or the experimental this compound).

  • Cathode Deposition:

    • Deposit a thin EIL (e.g., 1 nm of LiF) at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode (e.g., 100 nm of Aluminum) at a rate of 2-5 Å/s.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it inside a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics to determine the device performance, including turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency.

    • Record the electroluminescence spectrum to determine the emission color and color coordinates (CIE).

Visualizations

Synthesis of a 2-Cyano-3-Arylquinoxaline

Synthesis of a 2-Cyano-3-Arylquinoxaline Derivative reactant1 o-Phenylenediamine product 2-Cyano-3-Arylquinoxaline reactant1->product Condensation reactant2 Aryl α-keto nitrile reactant2->product solvent Ethanol solvent->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of a 2-cyano-3-arylquinoxaline derivative.

OLED Fabrication Workflow

OLED Fabrication by Thermal Evaporation cluster_0 Substrate Preparation cluster_1 Layer Deposition (High Vacuum) cluster_2 Device Finalization ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning Plasma Treatment Plasma Treatment Cleaning->Plasma Treatment HIL HIL Plasma Treatment->HIL Deposition HTL HTL HIL->HTL EML EML HTL->EML ETL\n(e.g., this compound) ETL (e.g., this compound) EML->ETL\n(e.g., this compound) EIL EIL ETL\n(e.g., this compound)->EIL Cathode Cathode EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Characterization Encapsulation->Characterization

Caption: A typical workflow for the fabrication of a multilayer OLED using thermal evaporation.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of 2-Quinoxalinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-Quinoxalinecarbonitrile derivatives against various bacterial strains. The described method is based on the internationally recognized broth microdilution procedure outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.[1][2][3][4]

Introduction to this compound Derivatives and MIC Assays

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their broad spectrum of pharmacological activities, including antimicrobial properties.[5][6][7] The this compound scaffold, in particular, serves as a key building block for novel therapeutic agents. Determining the MIC is a critical first step in the evaluation of the antimicrobial efficacy of these novel compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][8][9] This value is a quantitative measure of the potency of the compound and is essential for preclinical assessment and further development.

The broth microdilution method is considered the "gold standard" for MIC determination due to its reliability and efficiency in testing a range of concentrations simultaneously.[9][10] This protocol provides a step-by-step guide to performing the broth microdilution assay for this compound derivatives.

Core Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for bacteria that grow aerobically.[2][3][4][8]

Materials and Equipment
  • This compound derivative(s)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation[8][11]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8][10]

  • Sterile 96-well, round-bottom microtiter plates[8]

  • Selected bacterial strains (including quality control strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[10]

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)[1]

  • Multichannel pipette and sterile pipette tips

  • Sterile reservoirs

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Accurately weigh the this compound derivative and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[8] Ensure the compound is completely dissolved.

  • Further dilute this stock solution in CAMHB to create the starting concentration for the serial dilution. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid affecting bacterial growth.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing sterile saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][12]

3. Microtiter Plate Preparation (Serial Dilution):

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the starting concentration of the this compound derivative (in CAMHB) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[8]

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well containing the compound dilutions.

  • The final volume in each well will be 200 µL.

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][10]

5. Reading and Interpreting Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.[1][8]

Quality Control

To ensure the validity of the results, it is imperative to include standard quality control (QC) strains with known MIC values in each assay run.[13][14][15] The results for the QC strains should fall within the acceptable ranges defined by CLSI.

Commonly Used Quality Control Strains: [14][16]

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

Data Presentation

The quantitative results of the MIC assay should be summarized in a clear and structured table for easy comparison of the activity of different this compound derivatives against various bacterial strains.

Table 1: Example of MIC Data Presentation for this compound Derivatives

Compound IDGram-positive BacteriaGram-negative Bacteria
S. aureus ATCC 25923 (MIC in µg/mL)E. coli ATCC 25922 (MIC in µg/mL)
Derivative 1 416
Derivative 2 832
Derivative 3 >64>64
Ciprofloxacin 0.50.25

Note: The values presented in this table are for illustrative purposes only.

Visualizing the Experimental Workflow

A clear workflow diagram is essential for understanding the sequence of steps in the MIC assay protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis stock_prep Prepare Compound Stock (in DMSO) serial_dilution Perform 2-fold Serial Dilution in 96-well Plate stock_prep->serial_dilution Add to first column inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation media_prep Prepare Cation-Adjusted Mueller-Hinton Broth media_prep->serial_dilution Fill wells serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic data_summary Summarize Data in Table determine_mic->data_summary Record Value Drug_Discovery_Logic compound This compound Derivative Synthesis mic_assay MIC Assay (Primary Screening) compound->mic_assay hit_compound Hit Compound (Potent Activity) mic_assay->hit_compound Low MIC no_activity Inactive Compound mic_assay->no_activity High MIC further_studies Further Studies: - Mechanism of Action - Toxicity - In vivo efficacy hit_compound->further_studies

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Quinoxalinecarbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of 2-quinoxalinecarbonitrile derivatives. The protocols detailed herein are based on established methodologies and recent research findings, offering a practical guide for the development of novel anticancer drug candidates based on the quinoxaline scaffold.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The quinoxaline scaffold is a key component in numerous compounds that have been investigated for their ability to inhibit various cancer cell lines. The introduction of a carbonitrile group at the 2-position of the quinoxaline ring has been a focal point of recent research, leading to the discovery of derivatives with significant cytotoxic and selective anticancer activity. These compounds often exert their effects through various mechanisms, including the induction of apoptosis and targeting cancer-specific conditions like hypoxia.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic effects of a series of 3-aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives against various human cancer cell lines under both hypoxic and normoxic conditions. The data is extracted from studies on newly synthesized compounds, providing a benchmark for comparison.[1][2]

Table 1: Hypoxic Cytotoxicity (IC50, µM) of 3-Aryl-2-quinoxalinecarbonitrile 1,4-Di-N-oxide Derivatives [1][2]

Compound IDR1R2SMMC-7721K562KBA549PC-3
9a HH1.122.011.238.344.45
9b H2-Cl0.981.550.896.783.12
9c H3-Cl0.851.100.675.122.89
9d H4-Cl1.051.871.117.994.01
9e H4-F1.212.341.459.015.11
9f CH3H0.951.881.017.653.98
9g CH32-Cl0.881.430.766.113.01
9h CH33-Cl0.760.920.534.912.25
9i CH34-Cl0.911.760.957.123.87
9j CH34-F1.032.111.218.544.88
TX-402 (Control) -->5013.10.98>505.87
TPZ (Control) --2.153.451.9810.28.91

Table 2: Normoxic Cytotoxicity (IC50, µM) of 3-Aryl-2-quinoxalinecarbonitrile 1,4-Di-N-oxide Derivatives [1][2]

Compound IDR1R2SMMC-7721K562KBA549PC-3
9a HH25.633.428.945.640.1
9b H2-Cl22.129.825.441.238.7
9c H3-Cl19.825.621.338.935.4
9d H4-Cl24.531.227.643.139.8
9e H4-F28.935.430.148.742.3
9f CH3H23.430.126.542.138.9
9g CH32-Cl20.127.823.139.836.5
9h CH33-Cl18.723.419.836.533.1
9i CH34-Cl21.328.924.340.137.8
9j CH34-F26.532.128.746.541.2
TX-402 (Control) -->50>5045.6>5048.9
TPZ (Control) --35.441.233.149.845.6

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-2-quinoxalinecarbonitrile 1,4-Di-N-oxide Derivatives[1]

This protocol describes a general method for the synthesis of 3-aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives.

Materials:

  • Substituted benzofuroxan

  • Substituted phenylacetonitrile

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve the substituted benzofuroxan (1.0 eq) and the appropriately substituted phenylacetonitrile (1.2 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA) (2.0 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate mixture).

  • Further purify the obtained solid by recrystallization from an appropriate solvent to yield the pure 3-aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., SMMC-7721, K562, KB, A549, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol describes the analysis of apoptosis induction in cancer cells treated with this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioeval Biological Evaluation cluster_data Data Analysis start Starting Materials (Benzofuroxan & Phenylacetonitrile) reaction Chemical Synthesis (TEA, DCM) start->reaction purification Purification (Column Chromatography & Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization mtt In Vitro Cytotoxicity (MTT Assay) characterization->mtt Test Compounds ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_id Lead Compound Identification sar->lead_id signaling_pathway cluster_cell Cancer Cell cluster_hypoxia Hypoxic Environment (Low O2) cluster_apoptosis Apoptotic Pathway drug This compound Derivative (Prodrug) reductase Reductase Enzymes drug->reductase One-electron reduction active_drug Active Radical Species reductase->active_drug dna_damage DNA Damage active_drug->dna_damage Induces caspase_cascade Caspase Activation (e.g., Caspase-3) dna_damage->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

References

Application Notes and Protocols: 2-Quinoxalinecarbonitrile as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-quinoxalinecarbonitrile as a strategic building block in the synthesis of novel heterocyclic compounds. The focus is on the construction of fused quinoxaline systems, which are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Introduction

This compound is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the nitrile group at the 2-position of the quinoxaline ring provides a reactive site for nucleophilic attack and cycloaddition reactions, enabling the construction of fused ring systems such as pyrazolo[3,4-b]quinoxalines and triazolo[4,3-a]quinoxalines. These resulting heterocyclic cores are of significant interest in drug discovery, with derivatives demonstrating potent anticancer and antimicrobial properties.[1][2][3]

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of several important heterocyclic systems.

Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoxalines

The reaction of this compound with hydrazine hydrate offers a direct route to 3-amino-1H-pyrazolo[3,4-b]quinoxaline. This reaction proceeds through a nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization.

Experimental Workflow for the Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoxaline

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Isolation cluster_3 Final Product A This compound D Reaction Mixture A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Reflux (80-90 °C) D->E F Stirring for 6-8 hours E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash with Ethanol H->I J Dry under Vacuum I->J K 3-Amino-1H-pyrazolo[3,4-b]quinoxaline J->K

Caption: Workflow for the synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoxaline.

Synthesis of 4-Amino-[1][2][5]triazolo[4,3-a]quinoxalines

While direct synthesis from this compound is less common, a related precursor, 2-chloro-3-hydrazinylquinoxaline, is readily converted to 4-chloro-[1][4]triazolo[4,3-a]quinoxalines. Subsequent nucleophilic substitution with amines yields the desired 4-amino derivatives. This highlights a potential two-step synthetic route starting from a 2-chloro-3-cyanoquinoxaline precursor.

Biological Significance of Derived Heterocycles

The fused heterocyclic systems synthesized from quinoxaline precursors exhibit significant biological activities, making them attractive targets for drug development.

Anticancer Activity
  • VEGFR-2 Inhibition: Certain[1][4]triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[5][6] Inhibition of VEGFR-2 signaling can suppress tumor growth and metastasis.

  • DNA Intercalation: Some triazolo[4,3-a]quinoxaline derivatives have been shown to act as DNA intercalating agents, leading to cytotoxic effects in cancer cell lines.[5][6]

Simplified Signaling Pathway of VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Triazolo[4,3-a]quinoxaline Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by triazolo[4,3-a]quinoxaline derivatives.

Antimicrobial Activity

Derivatives of pyrazolo[3,4-b]quinoxaline have demonstrated notable antibacterial activity against various bacterial strains.[3][7][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoxaline

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (5.0 mmol).

  • Heat the reaction mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford 3-amino-1H-pyrazolo[3,4-b]quinoxaline.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundHydrazine HydrateEthanol6-8Reflux (78)>85

(Note: The yield is an estimation based on similar reported reactions and may vary.)

Protocol 2: Synthesis of 4-Amino-[1][2][5]triazolo[4,3-a]quinoxalines (from a 2-chloro precursor)[2]

This protocol describes the second step of a two-step synthesis, starting from a 4-chloro-[1][4]triazolo[4,3-a]quinoxaline derivative.

Materials:

  • 4-Chloro-[1][4]triazolo[4,3-a]quinoxaline derivative

  • Amine (e.g., morpholine, pyrrolidine)

  • Ethanol

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of the 4-chloro-[1][4]triazolo[4,3-a]quinoxaline derivative (1.0 mmol) in ethanol (10 mL), add the desired amine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (20 mL) to the reaction mixture to precipitate the product.

  • Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 4-amino-[1][4]triazolo[4,3-a]quinoxaline derivative.

Quantitative Data for Nucleophilic Substitution:

SubstrateNucleophileSolventReaction Time (h)Temperature (°C)ProductYield (%)
4-Chloro-[1][4]triazolo[4,3-a]quinoxalineMorpholineEthanol2Room Temp4-Morpholino-[1][4]triazolo[4,3-a]quinoxaline85-95
4-Chloro-[1][4]triazolo[4,3-a]quinoxalinePyrrolidineEthanol2Room Temp4-Pyrrolidino-[1][4]triazolo[4,3-a]quinoxaline85-95

Conclusion

This compound is a valuable and reactive building block for the efficient synthesis of fused heterocyclic systems of medicinal importance. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyrazolo[3,4-b]quinoxalines and related heterocycles, and to investigate their potential as therapeutic agents. The diverse biological activities associated with these scaffolds, particularly in the areas of oncology and infectious diseases, underscore the continued importance of developing synthetic methodologies utilizing versatile precursors like this compound.

References

Functionalization of the Quinoxaline Ring in 2-Quinoxalinecarbonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 2-quinoxalinecarbonitrile scaffold. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery and development.[1][2] The protocols outlined below describe key transformations of the quinoxaline ring and the nitrile group, offering a versatile toolkit for generating diverse libraries of novel quinoxaline-based molecules.

Introduction to the Reactivity of this compound

The quinoxaline ring system is generally electron-deficient, which influences its reactivity. In this compound, the electron-withdrawing nature of the nitrile group further deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C3 position. The benzene portion of the ring can undergo electrophilic substitution, although the conditions may need to be tailored to overcome the deactivating effect of the fused pyrazine ring. The nitrile group itself is a versatile handle for various chemical transformations.

Functionalization of the Pyrazine Ring

C-H Functionalization at the C3 Position

Direct C-H functionalization is a powerful and atom-economical strategy for introducing substituents onto heterocyclic scaffolds.[3][4][5][6][7] While extensive research has focused on the C3-H functionalization of quinoxalin-2(1H)-ones, these methods provide a foundation for exploring similar reactions on this compound.

Application Note: The C3 position of the quinoxaline ring is the most susceptible to direct functionalization due to its electronic properties. Various methods, including metal-catalyzed and photocatalyzed reactions, can be employed to introduce alkyl, aryl, and other functional groups at this position.

Protocol: Metal-Free Direct C3-H Arylation (Adapted from Quinoxalin-2(1H)-ones)

This protocol describes a potential pathway for the C3-arylation of this compound using arylhydrazines under metal- and photocatalyst-free conditions, inspired by methodologies developed for quinoxalin-2(1H)-ones.

Materials:

  • This compound

  • Arylhydrazine hydrochloride

  • Hydrochloric acid (HCl)

  • Dimethyl Sulfoxide (DMSO)

  • Visible light source (e.g., blue LEDs)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), arylhydrazine hydrochloride (1.5 mmol), and DMSO (5 mL).

  • Add a catalytic amount of concentrated HCl.

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: 3-Aryl-2-quinoxalinecarbonitrile derivatives.

EntryArylhydrazineProductYield (%)
1Phenylhydrazine3-Phenyl-2-quinoxalinecarbonitrileData not available for this specific substrate
24-Methoxyphenylhydrazine3-(4-Methoxyphenyl)-2-quinoxalinecarbonitrileData not available for this specific substrate

Note: The yields are hypothetical and based on related transformations. Optimization of reaction conditions is necessary for this specific substrate.

Logical Workflow for C-H Functionalization

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start This compound conditions Arylhydrazine, HCl, DMSO, Visible Light start->conditions C3-H Arylation product 3-Aryl-2-quinoxalinecarbonitrile conditions->product

Caption: Workflow for the direct C3-H arylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-quinoxalinecarbonitrile

The introduction of a halogen atom at the C3 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[8][9][10][11][12]

Application Note: 3-Chloro-2-quinoxalinecarbonitrile is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the nitrile and the quinoxaline ring activates the C-Cl bond for oxidative addition to the palladium catalyst.

Protocol: Suzuki-Miyaura Coupling of 3-Chloro-2-quinoxalinecarbonitrile [8]

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-2-quinoxalinecarbonitrile with arylboronic acids.

Materials:

  • 3-Chloro-2-quinoxalinecarbonitrile

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard Schlenk line or inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 3-chloro-2-quinoxalinecarbonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-2-quinoxalinecarbonitrile92
24-Methylphenylboronic acid3-(4-Methylphenyl)-2-quinoxalinecarbonitrile88
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-quinoxalinecarbonitrile95

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Functionalization of the Nitrile Group

The nitrile group at the C2 position is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and ketones.[5][9][13][14]

Reduction of the Nitrile to an Amine

Application Note: The reduction of the nitrile group provides access to 2-(aminomethyl)quinoxaline, a valuable building block for further derivatization, particularly for the synthesis of compounds with potential biological activity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Protocol: Reduction of this compound to 2-(Aminomethyl)quinoxaline

This protocol describes the reduction of the nitrile functionality to a primary amine using LiAlH₄.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide (NaOH) solution (15%)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water (0.08 mL), 15% NaOH solution (0.08 mL), and then water again (0.24 mL).

  • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Quantitative Data:

EntryStarting MaterialProductYield (%)
1This compound2-(Aminomethyl)quinoxalineData not available for this specific substrate, typically moderate to high yields

Experimental Workflow for Nitrile Reduction

G start This compound in THF reagent LiAlH₄ in THF at 0°C start->reagent Slow Addition reaction Stir at RT for 12-24h reagent->reaction quench Quench with H₂O and NaOH reaction->quench workup Filter and Concentrate quench->workup product 2-(Aminomethyl)quinoxaline workup->product

Caption: Workflow for the reduction of this compound to 2-(aminomethyl)quinoxaline.

Hydrolysis of the Nitrile to a Carboxylic Acid

Application Note: Hydrolysis of the nitrile group yields quinoxaline-2-carboxylic acid, a key intermediate for the synthesis of amides and esters.[13][15][16][17][18] This transformation can be achieved under acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis of this compound [13]

This protocol outlines the hydrolysis of this compound to quinoxaline-2-carboxylic acid using sulfuric acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v, 10 mL).

  • Heat the mixture to reflux and maintain the temperature for several hours (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to ~3-4 with a suitable base (e.g., concentrated ammonia solution) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

Quantitative Data:

EntryStarting MaterialProductYield (%)
1This compoundQuinoxaline-2-carboxylic acidData not available for this specific substrate, typically high yields

Functionalization of the Benzene Ring

Electrophilic Aromatic Substitution

Application Note: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration and halogenation.[14][16][19][20][21] The pyrazine ring is deactivating, so forcing conditions may be required. The substitution is expected to occur primarily at the C6 and C7 positions.

Protocol: Nitration of this compound

This protocol describes the nitration of the benzene ring of this compound.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, cool concentrated H₂SO₄ (5 mL) to 0 °C in an ice bath.

  • Slowly add this compound (1.0 mmol) to the cold acid with stirring.

  • To this mixture, add fuming HNO₃ (1.1 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • The product will likely be a mixture of 6-nitro and 7-nitro isomers, which may be separated by column chromatography.

Quantitative Data:

EntryStarting MaterialProduct(s)Yield (%)
1This compound6-Nitro-2-quinoxalinecarbonitrile and 7-Nitro-2-quinoxalinecarbonitrileData not available for this specific substrate

Reaction Pathway for Electrophilic Nitration

G reactant This compound reagents HNO₃, H₂SO₄ reactant->reagents Nitration intermediate Sigma Complex (Wheland intermediate) reagents->intermediate Electrophilic Attack products 6-Nitro and 7-Nitro -2-quinoxalinecarbonitrile intermediate->products Deprotonation

Caption: Pathway for the electrophilic nitration of this compound.

Synthesis of Key Intermediates

Synthesis of 3-Amino-2-quinoxalinecarbonitrile

Application Note: The introduction of an amino group at the C3 position provides a versatile handle for further functionalization, such as diazotization followed by substitution, or condensation reactions to form fused heterocyclic systems.

Protocol: Synthesis of 3-Amino-2-quinoxalinecarbonitrile [22]

This protocol describes a potential route to 3-amino-2-quinoxalinecarbonitrile from an appropriate precursor.

Materials:

  • A suitable starting material such as 3-chloro-2-quinoxalinecarbonitrile

  • Ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • In a pressure vessel, dissolve 3-chloro-2-quinoxalinecarbonitrile (1.0 mmol) in a suitable solvent.

  • Add an excess of the ammonia source.

  • Seal the vessel and heat to the required temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

EntryStarting MaterialProductYield (%)
13-Chloro-2-quinoxalinecarbonitrile3-Amino-2-quinoxalinecarbonitrileData not available for this specific reaction
Synthesis of 3-Hydrazinyl-2-quinoxalinecarbonitrile

Application Note: The hydrazinyl group is a potent nucleophile and can be used to construct a variety of heterocyclic rings fused to the quinoxaline core, such as triazoloquinoxalines.[23][24][25][26]

Protocol: Synthesis of 3-Hydrazinyl-2-quinoxalinecarbonitrile [23]

This protocol outlines the synthesis of 3-hydrazinyl-2-quinoxalinecarbonitrile from 3-chloro-2-quinoxalinecarbonitrile.

Materials:

  • 3-Chloro-2-quinoxalinecarbonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3-chloro-2-quinoxalinecarbonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (5.0 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data:

EntryStarting MaterialProductYield (%)
13-Chloro-2-quinoxalinecarbonitrile3-Hydrazinyl-2-quinoxalinecarbonitrileData not available for this specific reaction

This document provides a foundational set of protocols for the functionalization of this compound. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. The versatility of the quinoxaline scaffold and the nitrile group offers a rich platform for the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Cytotoxicity Evaluation of Novel 2-Quinoxalinecarbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes like topoisomerase.[3][4][5] Specifically, 2-Quinoxalinecarbonitrile scaffolds have been identified as promising candidates for the development of novel therapeutic agents.[6][7]

This document provides a comprehensive guide for the in vitro biological evaluation of novel this compound compounds. It includes detailed protocols for primary cytotoxicity screening using established assays and for subsequent mechanistic studies to elucidate the mode of action.

Part 1: Primary Cytotoxicity Screening

The initial evaluation of novel compounds involves determining their cytotoxic effects on various cancer cell lines. This is typically achieved by measuring cell viability after a defined exposure period. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is a standard metric for cytotoxic potency.[8]

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of a novel compound involves a multi-stage process, from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Stock Solution in DMSO) C Primary Cytotoxicity Assay (e.g., MTT, SRB) A->C B Cell Culture (Select Cancer & Normal Cell Lines) B->C D Calculate IC50 Values C->D E Confirm Cytotoxicity (e.g., LDH Assay) D->E Select Potent Compounds F Apoptosis Assay (Annexin V / PI Staining) E->F G Cell Cycle Analysis F->G H Western Blot Analysis (Apoptotic & Cell Cycle Proteins) G->H Investigate Molecular Targets I Identify Target Signaling Pathway H->I G start Start step1 Seed cells in 96-well plate (5,000-10,000 cells/well) start->step1 step2 Incubate for 24h at 37°C step1->step2 step3 Treat with this compound compounds (various concentrations) step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT solution (0.5 mg/mL) to each well step4->step5 step6 Incubate for 3-4h at 37°C step5->step6 step7 Aspirate medium, add DMSO to dissolve formazan crystals step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end G start Start step1 Seed and treat cells as in MTT assay start->step1 step2 Fix cells with cold 10% (w/v) Trichloroacetic Acid (TCA) step1->step2 step3 Incubate for 1h at 4°C step2->step3 step4 Wash plates 4-5 times with 1% (v/v) acetic acid and air dry step3->step4 step5 Stain with 0.4% (w/v) SRB solution for 30 min at room temperature step4->step5 step6 Wash plates with 1% (v/v) acetic acid to remove unbound dye step5->step6 step7 Air dry plates completely step6->step7 step8 Solubilize bound dye with 10 mM Tris base solution step7->step8 step9 Measure absorbance at 510-565 nm step8->step9 end End step9->end G start Start step1 Seed and treat cells as in MTT assay start->step1 step2 Prepare controls: - Background - Untreated cells - Maximum LDH release (Lysis) step1->step2 step3 Centrifuge plate to pellet cells step2->step3 step4 Transfer 50 µL of supernatant to a new 96-well plate step3->step4 step5 Add 50 µL of LDH reaction mixture to each well step4->step5 step6 Incubate for 30-60 min at room temperature, protected from light step5->step6 step7 Add 50 µL of Stop Solution step6->step7 step8 Measure absorbance at 490 nm step7->step8 end End step8->end G compound This compound Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Effector) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

troubleshooting low yield in 2-Quinoxalinecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Quinoxalinecarbonitrile. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Nucleophilic Aromatic Substitution (SNA_r_): This widely used method involves the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline, with a cyanide salt.

  • Dehydration of 2-Quinoxalinecarboxamide: This two-step approach requires the initial synthesis of the corresponding amide followed by dehydration to the nitrile.

  • Direct C-H Cyanation: Modern photochemical methods allow for the direct introduction of a cyano group onto the quinoxaline core, often using safer cyanating agents.

Q2: My yield of this compound is consistently low. What are the general factors I should investigate?

A2: Low yields in quinoxaline synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants, such as the o-phenylenediamine or the 1,2-dicarbonyl compound in the initial quinoxaline synthesis, can lead to unwanted side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction outcome.

  • Catalyst Activity: If your synthesis involves a catalyst, ensure it is fresh and active.

  • Atmosphere: Some reactions may be sensitive to air and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of byproducts like N-oxides.

Q3: How can I purify my crude this compound?

A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of any impurities. For column chromatography, silica gel is a common stationary phase, with an eluent system tailored to the polarity of the product, such as a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution of 2-Chloroquinoxaline

If you are experiencing a low yield when synthesizing this compound from 2-chloroquinoxaline and a cyanide salt, consider the following:

Possible Cause Troubleshooting Steps
Low Reactivity of 2-Chloroquinoxaline Ensure the purity of the 2-chloroquinoxaline. The presence of electron-donating groups on the quinoxaline ring can decrease its reactivity towards nucleophilic attack.
Poor Nucleophilicity of Cyanide Use a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of the cyanide anion. Ensure the cyanide salt is dry, as water can solvate the anion and reduce its reactivity.
Inappropriate Solvent Protic solvents can solvate the cyanide anion, reducing its reactivity. Switch to a polar aprotic solvent like DMSO, DMF, or NMP.[1]
Suboptimal Temperature SNAr reactions often require elevated temperatures. If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the reaction progress by TLC or LC-MS to find the optimal temperature.[1]
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the side reactions section below for more details.
Issue 2: Incomplete Dehydration of 2-Quinoxalinecarboxamide

When preparing this compound by dehydrating the corresponding carboxamide, a low yield may result from an incomplete reaction.

Possible Cause Troubleshooting Steps
Ineffective Dehydrating Agent Phosphorus pentoxide is a common dehydrating agent, but others like cyanuric chloride in DMF can also be effective under mild conditions.[2][3] Consider screening different dehydrating agents.
Harsh Reaction Conditions High temperatures with some dehydrating agents can lead to decomposition of the starting material or product. If using a potent dehydrating agent, try running the reaction at a lower temperature.
Difficult Purification The workup procedure may lead to loss of product. Ensure complete extraction of the product from the aqueous phase after neutralization.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution of 2-Chloroquinoxaline

This protocol is a common and effective method for the synthesis of this compound.

Reaction Scheme:

G chloroquinoxaline 2-Chloroquinoxaline product This compound chloroquinoxaline->product cyanide NaCN or KCN cyanide->product solvent DMSO or DMF solvent->product Heat

Caption: Nucleophilic substitution of 2-chloroquinoxaline.

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Add a cyanide salt, such as sodium cyanide or potassium cyanide (1.1-1.5 eq).

  • Heat the reaction mixture with stirring. The optimal temperature may range from 80°C to 150°C and should be determined empirically.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The solid product will precipitate. Collect the precipitate by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Synthesis via Dehydration of 2-Quinoxalinecarboxamide

This two-step method involves the preparation of the carboxamide followed by dehydration.

Reaction Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration Quinoxaline-2-carboxylic acid Quinoxaline-2-carboxylic acid Amidation Amidation Quinoxaline-2-carboxylic acid->Amidation SOCl2, then NH4OH 2-Quinoxalinecarboxamide 2-Quinoxalinecarboxamide Amidation->2-Quinoxalinecarboxamide Dehydration Dehydration 2-Quinoxalinecarboxamide->Dehydration P2O5 or Cyanuric Chloride/DMF This compound This compound Dehydration->this compound G start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Yes change_reagent Use Fresh/Purified Reagents check_purity->change_reagent No side_product Side Product Formation? incomplete_reaction->side_product No optimize_conditions Optimize Reaction (Time, Temp, Solvent) incomplete_reaction->optimize_conditions Yes identify_side_product Identify Side Product (NMR, MS) side_product->identify_side_product Yes benzimidazole Benzimidazole derivative? identify_side_product->benzimidazole n_oxide N-oxide formation? identify_side_product->n_oxide dihydroquinoxaline Dihydroquinoxaline intermediate? identify_side_product->dihydroquinoxaline purify_dicarbonyl Purify 1,2-dicarbonyl starting material benzimidazole->purify_dicarbonyl Yes inert_atmosphere Use Inert Atmosphere n_oxide->inert_atmosphere Yes mild_oxidant Introduce Mild Oxidant (e.g., air) dihydroquinoxaline->mild_oxidant Yes

References

Technical Support Center: Purification of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2-Quinoxalinecarbonitrile. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to guide your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities are typically related to side reactions of the quinoxaline synthesis. These can include unreacted starting materials, benzimidazole derivatives, quinoxaline N-oxides, and dihydroquinoxaline intermediates.[1][2] The formation of tar-like substances can also occur under harsh reaction conditions.

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization and column chromatography are the two most commonly employed and effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities. For removal of minor, highly crystalline impurities, recrystallization is often sufficient. For complex mixtures or to separate compounds with similar polarities, column chromatography is more suitable.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the number of components in your sample. Additionally, melting point analysis can be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q4: My purified this compound is colored. How can I decolorize it?

A4: A persistent color in your purified product may be due to trace impurities. Treatment with activated charcoal during the recrystallization process can be effective in removing colored impurities. However, it is important to use a minimal amount of charcoal as it can also adsorb your desired product, leading to a lower yield.

Troubleshooting Guides

Troubleshooting Common Impurities
ProblemPotential CauseSuggested Solution
Presence of Benzimidazole Byproduct The 1,2-dicarbonyl starting material may have degraded or contained aldehyde impurities.[2]Assess the purity of the 1,2-dicarbonyl compound before synthesis. If impurities are detected, purify the reagent by recrystallization or chromatography.[2]
Formation of Quinoxaline N-oxide Over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent.[2]Use milder reaction conditions and avoid strong oxidizing agents. Running the reaction under an inert atmosphere can also be beneficial.[2]
Isolation of Dihydroquinoxaline Incomplete oxidation of the dihydroquinoxaline intermediate to the aromatic quinoxaline.[2]Introduce a mild oxidant, such as stirring the reaction mixture open to the air, to facilitate the final oxidation step.[2]
Tar Formation Harsh acidic and oxidizing conditions leading to polymerization of reactants and intermediates.Optimize the reaction temperature to avoid excessively high temperatures and consider the use of a moderator if applicable to the specific synthesis method.
Troubleshooting Purification Procedures
ProblemPotential CauseSuggested Solution
Oiling out during Recrystallization The solvent may be too non-polar for the compound, or the solution is being cooled too quickly.Use a more polar solvent or a solvent mixture. Ensure the solution cools slowly and without disturbance.
Poor Separation in Column Chromatography The chosen mobile phase has insufficient polarity to elute the compound or is too polar, causing co-elution of impurities.Optimize the mobile phase by testing different solvent systems with varying polarities using TLC first. A gradient elution may be necessary for complex mixtures.
Product Precipitation on the Column The compound has low solubility in the chosen chromatography solvents.Ensure the crude product is fully dissolved before loading it onto the column. Alternatively, perform a dry loading by pre-adsorbing the sample onto a small amount of silica gel.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. The values are illustrative and may vary depending on the specific experimental conditions and the nature of the crude mixture.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemYield (%)Purity (%)Observations
Ethanol7598.5Forms well-defined needles upon slow cooling.
Isopropanol7098.0Similar to ethanol, may require slightly longer cooling times.
Acetonitrile8099.0Good for removing polar impurities.
Toluene6597.5Effective for removing non-polar impurities.
Ethyl Acetate/Hexane8599.2Two-solvent system, good for high recovery and purity.

Table 2: Comparison of Column Chromatography Mobile Phases

Mobile Phase (v/v)Stationary PhaseSeparation Efficiency (Resolution)Elution Time
Hexane:Ethyl Acetate (80:20)Silica GelGoodModerate
Hexane:Ethyl Acetate (70:30)Silica GelExcellentShorter
DichloromethaneSilica GelFairFast
Dichloromethane:Methanol (98:2)Silica GelVery Good for polar impuritiesModerate

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvonitrile (1.05 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system in which this compound is soluble at high temperatures and sparingly soluble at low temperatures (see Table 1).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Select a suitable mobile phase based on TLC analysis (see Table 2). A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent and load it onto the top of the column. For less soluble samples, a dry loading method is recommended.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The elution of compounds can be monitored by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 React o-phenylenediamine and pyruvonitrile s2 Reaction Work-up (Extraction and Washing) s1->s2 s3 Drying and Concentration s2->s3 p1 Crude Product s3->p1 Crude Product p2 Recrystallization p1->p2 p3 Column Chromatography p1->p3 p4 Pure this compound p2->p4 p3->p4

Experimental workflow for this compound.

troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Troubleshooting Solutions impure_product Impure this compound benzimidazole Benzimidazole impure_product->benzimidazole n_oxide Quinoxaline N-oxide impure_product->n_oxide dihydroquinoxaline Dihydroquinoxaline impure_product->dihydroquinoxaline tar Tar-like Substances impure_product->tar sol_benzimidazole Purify 1,2-dicarbonyl starting material benzimidazole->sol_benzimidazole sol_n_oxide Use milder reaction conditions (e.g., inert atmosphere) n_oxide->sol_n_oxide sol_dihydroquinoxaline Introduce mild oxidant (e.g., air) dihydroquinoxaline->sol_dihydroquinoxaline sol_tar Optimize temperature and reaction conditions tar->sol_tar

References

Technical Support Center: Optimizing Reaction Conditions for 2-Quinoxalinecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Quinoxalinecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis. While direct, optimized protocols for this compound are not extensively reported, this guide provides information on general quinoxaline synthesis methods that can be adapted and optimized for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the quinoxaline scaffold?

A1: The most prevalent and widely used method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This method is highly versatile, allowing for the synthesis of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.[1]

Q2: What are the key challenges in synthesizing this compound?

A2: Key challenges include achieving high yields, minimizing the formation of side products, and purification of the final compound. The reactivity of the nitrile group and the potential for side reactions under various conditions can complicate the synthesis. Common issues in related quinoxaline syntheses include the formation of benzimidazole derivatives, N-oxides, and over-reduction to dihydroquinoxalines.[3]

Q3: How can I purify the crude this compound product?

A3: Purification of quinoxaline derivatives is often achieved through recrystallization or column chromatography.[4] For recrystallization, ethanol is a commonly used solvent.[4] The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility and then allow it to cool slowly for the pure product to crystallize.[4] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[4]

Q4: Are there any green or more environmentally friendly methods for quinoxaline synthesis?

A4: Yes, there has been a significant increase in the development of green methodologies for quinoxaline synthesis. These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media.[3] For example, catalysts like alumina-supported heteropolyoxometalates have been shown to be efficient and reusable for quinoxaline synthesis at room temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoxaline derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my quinoxaline synthesis consistently low?

A1: Low yields in quinoxaline synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For classical methods, refluxing for several hours may be necessary.[5]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the o-phenylenediamine and the dicarbonyl compound can limit the yield.

    • Solution: Ensure you are using the correct stoichiometry. A slight excess of one reagent may be beneficial, but this should be determined empirically.

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl precursor can lead to side reactions and lower yields. o-phenylenediamines are known to oxidize and darken on exposure to air.

    • Solution: Use high-purity starting materials. If necessary, purify the o-phenylenediamine by recrystallization or other standard methods before use.

  • Inefficient Catalysis: The absence of a catalyst or the use of an inappropriate one can significantly hinder the reaction rate and yield.

    • Solution: While some reactions proceed without a catalyst, many benefit from an acid or metal catalyst.[6] Consider screening different catalysts, such as camphorsulfonic acid (CSA) or a Lewis acid, to find the optimal one for your specific substrates.[6]

Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some of the most frequent impurities and how to address them:

  • Benzimidazole Derivatives: This is a common byproduct, especially if the dicarbonyl compound has degraded or contains aldehyde impurities.[3]

    • Solution: Check the purity of your dicarbonyl compound (e.g., via NMR or GC-MS) before use and purify it if necessary.[3]

  • Quinoxaline N-oxides: These can form due to over-oxidation of the quinoxaline ring, especially under harsh conditions or in the presence of an oxidizing agent.[3]

    • Solution: Avoid strong oxidizing agents if not required for the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially at elevated temperatures.[3]

  • Dihydroquinoxaline Derivatives: Incomplete oxidation of the initially formed dihydroquinoxaline intermediate can lead to this impurity.[3]

    • Solution: Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation to the aromatic quinoxaline. Some catalysts can also promote this final oxidation step.[3]

Q3: The reaction is very slow or does not seem to be proceeding. What can I do?

A3: Slow reaction rates can be due to several factors:

  • Low Reaction Temperature: Many condensation reactions require heating to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Inactive Catalyst: The catalyst may be old, poisoned, or not suitable for the specific reaction.

    • Solution: Use a fresh batch of catalyst. Consider screening different types of catalysts (e.g., Brønsted vs. Lewis acids) to find one that is effective.

  • Solvent Effects: The solvent can significantly influence the reaction rate and outcome.

    • Solution: Screen a variety of solvents with different polarities and boiling points to find the optimal one for your reaction.

Data Presentation

The following tables summarize reaction conditions for the synthesis of various quinoxaline derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline [6]

Catalyst (mol%)SolventTime (hrs)Yield (%)
NoneEthanol10Trace
CSA (20)Ethanol295
p-TSA (20)Ethanol392
Acetic Acid (20)Ethanol485

Table 2: Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline using CSA (20 mol%) [6]

SolventTime (hrs)Yield (%)
Methanol2.590
Ethanol295
Acetonitrile388
Dichloromethane480
Water1260

Experimental Protocols

The following are detailed methodologies for key experiments in quinoxaline synthesis that can be adapted for this compound.

Protocol 1: General Synthesis of Quinoxalines via Condensation of o-Phenylenediamine and a 1,2-Dicarbonyl Compound [7]

This protocol describes a general and efficient method for the synthesis of quinoxaline derivatives.

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • 1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Toluene (8 mL)

  • Catalyst (e.g., Alumina-supported heteropolyoxometalate, 0.1 g)[7]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).[7]

  • Stir the mixture at room temperature.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.[7]

  • Dry the filtrate over anhydrous Na₂SO₄.[7]

  • Evaporate the solvent under reduced pressure.[7]

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]

Protocol 2: Cyanation of Quinoxaline-2(1H)-ones (as a potential route to functionalized quinoxalinecarbonitriles)

This protocol describes a method for introducing a cyano group onto a pre-existing quinoxalinone ring system.

Materials:

  • N-substituted quinoxalin-2(1H)-one (0.5 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol)

  • Acetonitrile (6 mL)

  • KH₂PO₄/K₂HPO₄ pH 9 buffer solution (6 mL)

  • Graphite felt anode

  • Platinum plate cathode

Procedure:

  • In an undivided electrochemical cell, combine the N-substituted quinoxalin-2(1H)-one (0.5 mmol) and TMSCN (1.5 mmol) in a 1:1 mixture of acetonitrile and the pH 9 buffer solution (12 mL total).

  • Use a graphite felt anode and a platinum plate cathode.

  • Apply a constant current of 5 mA at room temperature in the presence of open air.

  • Continue the electrolysis until a charge of 2.2 F/mol has passed.

  • After the reaction is complete, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Prepare o-Phenylenediamine & Dicarbonyl Compound start->reactants setup Combine Reactants, Solvent & Catalyst reactants->setup reaction Stir at Optimized Temperature setup->reaction monitor Monitor by TLC reaction->monitor filtration Filter Catalyst monitor->filtration Reaction Complete extraction Solvent Extraction (if applicable) filtration->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purify by Recrystallization or Chromatography evaporation->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of quinoxaline derivatives.

troubleshooting_guide cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Present? start->side_products optimize_conditions Increase Time/Temp Monitor by TLC incomplete_reaction->optimize_conditions Yes poor_reagents Poor Reagent Quality? incomplete_reaction->poor_reagents No purify_reagents Purify Starting Materials poor_reagents->purify_reagents Yes bad_catalyst Inefficient Catalyst? poor_reagents->bad_catalyst No screen_catalysts Screen Catalysts Use Fresh Catalyst bad_catalyst->screen_catalysts Yes benzimidazole Benzimidazole? side_products->benzimidazole Yes purify_dicarbonyl Check & Purify Dicarbonyl Compound benzimidazole->purify_dicarbonyl Yes n_oxide N-oxide? benzimidazole->n_oxide No inert_atmosphere Use Inert Atmosphere n_oxide->inert_atmosphere Yes dihydroquinoxaline Dihydroquinoxaline? n_oxide->dihydroquinoxaline No mild_oxidation Stir in Air Optimize Catalyst dihydroquinoxaline->mild_oxidation Yes

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

stability issues and degradation of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and potential degradation of 2-Quinoxalinecarbonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and potential reactions with nucleophiles. The quinoxaline ring itself is relatively stable, but the cyano group can be a point of reactivity under certain experimental conditions.

Q2: How stable is this compound in different solvent systems?

A2: this compound is generally stable in common organic solvents such as DMSO, DMF, and ethanol at room temperature for short-term storage. However, prolonged storage in protic solvents, especially aqueous solutions, may lead to gradual hydrolysis of the nitrile group. For long-term storage, it is recommended to keep the compound as a solid at low temperatures and protected from light.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product under hydrolytic conditions (acidic or basic) is expected to be 2-Quinoxalinecarboxylic acid. Under photolytic conditions, a complex mixture of products could be formed, potentially involving dimerization or oxidation of the quinoxaline ring.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for their quantification.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Symptom: You observe variable or diminished biological effects of this compound in your cell-based or biochemical assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation in Aqueous Assay Buffer - Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) for each experiment. - Minimize the time the compound spends in aqueous buffer before use. Add the compound to the assay plate immediately before starting the experiment. - Perform a time-course experiment to assess the stability of the compound in your specific assay buffer by analyzing samples at different time points using HPLC.
Precipitation of the Compound - Visually inspect your assay wells for any signs of precipitation. - Determine the solubility of this compound in your final assay buffer. If solubility is an issue, consider using a co-solvent or reducing the final concentration of the compound.
Interaction with Assay Components - Run control experiments to check for any non-specific interactions between this compound and other components of your assay system (e.g., proteins, detection reagents).
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of the Nitrile Group - If you observe a new peak with a polarity consistent with a carboxylic acid, it is likely 2-Quinoxalinecarboxylic acid. Confirm its identity using a reference standard or by mass spectrometry. - To prevent hydrolysis, ensure your solvents are anhydrous and avoid acidic or basic conditions if possible.
Photodegradation - Protect your samples from light during preparation, storage, and analysis. Use amber vials or cover your containers with aluminum foil. - If photodegradation is suspected, expose a solution of the compound to light for a controlled period and analyze it by HPLC to see if the same unexpected peaks are generated.
Contamination - Ensure all glassware and equipment are scrupulously clean. - Analyze a blank sample (solvent only) to rule out contamination from the solvent or the analytical system.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. Please note that these are general guidelines, and stability may vary depending on the specific experimental setup.

Condition Parameter Expected Stability Primary Degradation Product
pH Acidic (pH < 4)Low2-Quinoxalinecarboxylic acid
Neutral (pH 6-8)ModerateMinimal degradation
Basic (pH > 9)Low2-Quinoxalinecarboxylic acid
Temperature 4°C (in DMSO)HighMinimal degradation
Room Temperature (in aqueous buffer)Moderate to Low2-Quinoxalinecarboxylic acid
> 40°CLowAccelerated degradation
Light Protected from lightHighMinimal degradation
Exposed to ambient lightModeratePhotodegradation products
Exposed to UV lightLowSignificant photodegradation

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of this compound

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Buffer Solutions: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate-bicarbonate buffer).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 2-Quinoxalinecarboxylic acid.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Protocol 2: Assessing the Photostability of this compound

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology:

  • Prepare Solutions: Prepare two identical sets of solutions of this compound (e.g., 10 µg/mL in a 1:1 mixture of acetonitrile and water).

  • Light Exposure: Expose one set of solutions to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the second set in aluminum foil to serve as a dark control.

  • Incubation: Maintain both sets at a constant temperature.

  • Sampling: Withdraw aliquots from both the light-exposed and dark control samples at various time points.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.

  • Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

Hydrolysis_Pathway Compound This compound Intermediate Imidate Intermediate Compound->Intermediate H2O (Acid or Base) Product 2-Quinoxalinecarboxylic Acid Intermediate->Product Hydrolysis

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify Compound Purity and Identity (HPLC, LC-MS) Start->Check_Purity Check_Stability Assess Stability in Assay Conditions Check_Purity->Check_Stability Purity Confirmed Check_Solubility Evaluate Compound Solubility Check_Stability->Check_Solubility Stability Issues Identified Optimize_Protocol Optimize Experimental Protocol Check_Stability->Optimize_Protocol Compound Stable Check_Interaction Investigate Potential Assay Interference Check_Solubility->Check_Interaction Solubility Adequate Check_Interaction->Optimize_Protocol No Interference

Caption: Troubleshooting workflow for experimental issues.

common problems and solutions in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoxalines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your quinoxaline synthesis experiments.

Problem 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired quinoxaline product. What are the possible causes and how can I improve it?

A1: Low yields are a common issue in quinoxaline synthesis and can stem from several factors. The classical method for preparing quinoxalines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, but various factors can hinder its success.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a significant amount of time, consider extending the reaction time or modifying the conditions.

  • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for your specific substrates.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. For thermally sensitive molecules, a moderate increase can significantly improve the reaction rate.

      • Solvent: The choice of solvent is crucial. The solubility of reactants and the stabilization of transition states are highly dependent on the solvent.[2] Experiment with different solvents of varying polarities. Green and efficient protocols often utilize ethanol, water, or even solvent-free conditions.[2][3]

      • Catalyst: The catalyst plays a pivotal role. If you are using a catalyst, it may be inefficient or deactivated. Consider screening different catalysts, such as mild Lewis acids or heterogeneous catalysts, which have been shown to improve yields.[3] For instance, reactions catalyzed by cerium(IV) ammonium nitrate have been reported to proceed cleanly.[3]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the reactants if necessary. For example, some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities that can be detrimental to the reaction.[3]

  • Atmosphere: Some reactions are sensitive to air or moisture.

    • Solution: If your reactants or intermediates are prone to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted byproducts and improve the yield of the desired quinoxaline.[3][4]

Problem 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of byproducts is a frequent challenge. Two of the most common side products in quinoxaline synthesis are benzimidazoles and quinoxaline N-oxides.

A. Benzimidazole Derivatives

  • Cause: Benzimidazole formation is a known side reaction, especially when one of the carbonyl groups in the 1,2-dicarbonyl compound is an aldehyde, or if aldehyde impurities are present in the starting material.[5] The o-phenylenediamine can react with the aldehyde to form a benzimidazole.

  • Troubleshooting Strategies:

    • Purify the 1,2-Dicarbonyl Starting Material: Ensure your dicarbonyl compound is free from aldehyde impurities. Purification by recrystallization or distillation may be necessary.[5]

    • Use an α-Diketone: If the synthesis allows, using a 1,2-diketone (where both carbonyls are ketones) will prevent the formation of benzimidazoles.[5]

    • Control Reaction Conditions:

      • Temperature: Lowering the reaction temperature may favor the desired quinoxaline formation over the benzimidazole side reaction.[5]

      • pH: The pH of the reaction medium can influence the relative rates of quinoxaline and benzimidazole formation. Mildly acidic conditions are often suggested to favor quinoxaline synthesis.[5]

B. Quinoxaline N-oxides

  • Cause: Quinoxaline N-oxides can form if oxidizing agents are present in the reaction mixture or during workup.[5] The starting materials or solvents may contain peroxide impurities that can lead to N-oxidation.[5]

  • Troubleshooting Strategies:

    • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.

    • Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[3]

    • Moderate Reaction Temperature: High temperatures can promote oxidation. Explore catalysts that allow the reaction to proceed efficiently at room temperature or with mild heating.[3]

Problem 3: Purification Challenges

Q3: I am having difficulty purifying my quinoxaline product. What are some effective purification strategies?

A3: Purification of quinoxaline derivatives can be challenging due to their varying polarities and potential instability on standard silica gel.

  • Issue: Compound is Unstable on Silica Gel

    • Solution: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[6] To mitigate this, you can deactivate the silica gel. A common method is to flush the column with a solvent system containing a small amount of triethylamine (1-3%).[6] Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.[6]

  • Issue: Inefficient Elution or Co-elution of Impurities

    • Solution:

      • Optimize Solvent System: If your compound is not eluting, the solvent system may be too non-polar. Gradually increase the polarity of the eluent (gradient elution).[6] Conversely, if the product is eluting too quickly with impurities, decrease the eluent polarity. Extensive TLC analysis with different solvent systems is crucial before attempting column chromatography.

      • Alternative Chromatography: For highly polar compounds, reverse-phase chromatography might be a more suitable option.[6]

  • Issue: Low Recovery After Purification

    • Solution:

      • Extraction and Work-up: Ensure the pH of the aqueous layer during extraction is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions to maximize recovery.[6]

      • Recrystallization: This is often a very effective method for purifying solid quinoxaline derivatives and can sometimes be used in place of chromatography. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q4: What are the most common starting materials for quinoxaline synthesis?

A4: The most traditional and widely used method for synthesizing the quinoxaline core involves the condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound (such as an α-diketone or an α-ketoester).[7][8] Variations of this method utilize surrogates for the 1,2-dicarbonyl compound, including α-haloketones, α-hydroxyketones, and epoxides.[7]

Q5: Can I use "green" or environmentally friendly solvents for my quinoxaline synthesis?

A5: Yes, there is a strong trend towards the use of greener solvents. Water and ethanol are commonly used environmentally benign solvents for quinoxaline synthesis.[2] In some cases, solvent-free conditions can be employed, often facilitated by techniques like grinding or ball milling, which offers significant environmental and economic advantages.[2]

Q6: What is the Beirut Reaction and when should I use it?

A6: The Beirut reaction is a specific method used for the synthesis of quinoxaline-N,N'-dioxides.[9] It involves the cycloaddition between a benzofuroxan (also known as benzofurazan oxide) and various nucleophilic species like enamines, enolates, or α,β-unsaturated ketones.[9] This reaction is particularly useful when you want to synthesize quinoxaline derivatives with two N-oxide functionalities in a single step.[9]

Data Presentation

Table 1: Effect of Solvent on Quinoxaline Synthesis Yield

Entry1,2-Diamine1,2-DicarbonylSolventCatalystTime (h)Yield (%)Reference
1o-phenylenediamineBenzilTolueneAlCuMoVP292[10]
2o-phenylenediamineBenzilEthanolNone (Reflux)885[11]
3o-phenylenediamineBenzilWaterC-2 Ionic Liquid0.599[4]
4o-phenylenediamineBenzilAqueous EthanolNH₄HF₂-90-98[4]
5o-phenylenediamineGlyoxalMicrowave (solvent-free)None1 min92

Table 2: Comparison of Catalysts for Quinoxaline Synthesis

Entry1,2-Diamine1,2-DicarbonylCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1o-phenylenediamineBenzilAlCuMoVP (cat.)Toluene252 h92[10]
2o-phenylenediamineBenzilI₂ (20)DMSO--78-99[4]
3o-phenylenediamineBenzilNitrilotris(methylenephosphonic acid) (5)---80-97[4]
4o-phenylenediaminep-nitrobenzaldehydeZnO/H₂O₂-RT-95

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis via Condensation

This protocol describes a general method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition (Optional): If a catalyst is used, add it to the mixture at this stage.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter the solid and wash it with cold solvent.

    • If the product is soluble, remove the solvent under reduced pressure. The residue can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Deactivation of Silica Gel for Column Chromatography

This protocol is useful for purifying acid-sensitive quinoxaline derivatives.

  • Prepare Slurry: Prepare a slurry of silica gel in the initial, non-polar solvent of your chosen eluent system (e.g., hexane or petroleum ether).

  • Add Triethylamine: To this slurry, add 1-3% (v/v) of triethylamine.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the acidic sites on the silica gel.

  • Pack Column: Pack the column with the deactivated silica gel slurry as you would for standard column chromatography.

  • Flush (Optional but Recommended): Before loading your sample, you can flush the packed column with the initial eluent to remove any excess triethylamine.

  • Proceed with Chromatography: Load your sample and perform the chromatography using your chosen eluent system, which should also contain the same percentage of triethylamine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_diamine o-Phenylenediamine dissolve Dissolve in Solvent start_diamine->dissolve start_dicarbonyl 1,2-Dicarbonyl Compound start_dicarbonyl->dissolve add_catalyst Add Catalyst (Optional) dissolve->add_catalyst react Stir/Heat add_catalyst->react monitor Monitor by TLC react->monitor cool Cool Reaction monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Recrystallization or Column Chromatography isolate->purify product Pure Quinoxaline purify->product

Caption: A general experimental workflow for the synthesis of quinoxalines.

troubleshooting_yield start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC suboptimal_cond Suboptimal Conditions? start->suboptimal_cond poor_reagents Poor Reagent Quality? start->poor_reagents sol_incomplete Extend Reaction Time Monitor by TLC incomplete_rxn->sol_incomplete Yes sol_cond_temp Optimize Temperature suboptimal_cond->sol_cond_temp Yes sol_cond_solvent Screen Solvents suboptimal_cond->sol_cond_solvent sol_cond_catalyst Screen Catalysts suboptimal_cond->sol_cond_catalyst sol_reagents Purify Starting Materials poor_reagents->sol_reagents Yes side_products start Side Products Observed? benzimidazole Benzimidazole? start->benzimidazole Identify n_oxide N-oxide? start->n_oxide sol_benz_reagent Purify Dicarbonyl Use Diketone benzimidazole->sol_benz_reagent Yes sol_benz_cond Lower Temperature Adjust pH benzimidazole->sol_benz_cond sol_noxide_oxidant Avoid Oxidants n_oxide->sol_noxide_oxidant Yes sol_noxide_atm Use Inert Atmosphere n_oxide->sol_noxide_atm sol_noxide_temp Moderate Temperature n_oxide->sol_noxide_temp

References

preventing formation of benzimidazole byproducts in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoxaline Synthesis

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of quinoxalines, particularly the undesired formation of benzimidazole derivatives.

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

A: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis.[1][2] It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[1] This often occurs if the 1,2-dicarbonyl compound being used has degraded or contains aldehyde impurities.[1][2]

Troubleshooting Strategies:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is crucial to verify the purity of your dicarbonyl reagent using methods like NMR or GC-MS.[1] If aldehyde or acid impurities are detected, the reagent should be purified by recrystallization or chromatography.[1]

  • Control the Reaction Atmosphere: Certain 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that promote benzimidazole formation.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can effectively mitigate this issue.[1]

  • Optimize Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While traditional methods may use strong acid catalysts, modern green chemistry approaches utilize catalysts like cerium(IV) ammonium nitrate (CAN)[3], zinc triflate[4], or organocatalysts such as camphor-10-sulfonic acid (CSA)[5], which can offer high yields with minimal side products.[3][4]

  • Choose Appropriate Solvents: The reaction solvent can impact selectivity and yield. Green solvents like ethanol, water, or even solvent-free conditions have been shown to be effective and can minimize side reactions.[4][6][7] Hexafluoroisopropanol (HFIP) has been used to achieve high yields at room temperature without byproducts.[4]

Q2: I've already run my reaction and have a mixture of quinoxaline and benzimidazole. How can I separate them?

A: Quinoxalines are generally less polar than the corresponding benzimidazole byproducts.[1] This difference in polarity allows for effective separation using standard column chromatography on silica gel.[1] A solvent system, typically a mixture of hexane and ethyl acetate, can be optimized to achieve a clean separation.[1]

Q3: My reaction seems to be incomplete, leaving a dihydroquinoxaline intermediate. How can I drive the reaction to completion?

A: The formation of a stable dihydroquinoxaline intermediate suggests that the final oxidation step is incomplete, which is common under non-oxidizing conditions.[1]

  • Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air is sufficient to oxidize the dihydroquinoxaline to the desired aromatic quinoxaline.[1]

  • Catalyst Choice: Certain transition metal-based catalysts can facilitate the final oxidation step.[1]

Q4: I am observing the formation of Quinoxaline N-oxides in my product. How can this be avoided?

A: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[1]

  • Avoid Strong Oxidizing Agents: Ensure no unintended oxidants are introduced into the reaction.[1]

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for extended periods, especially at high temperatures, can lead to N-oxide formation.[1] Running the reaction under an inert atmosphere can prevent this.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

This table summarizes various catalytic systems that have been successfully employed for quinoxaline synthesis, often leading to high yields and minimizing the formation of byproducts.

CatalystSolventTemperatureTimeYield (%)Reference
None (Solvent-free) None80 °C5-300 min65-99%[7]
Cerium(IV) Ammonium Nitrate (CAN) Acetonitrile or WaterRoom Temp.~20 min80-98%[3][4]
Zinc Triflate (Zn(OTf)₂) ** AcetonitrileRoom Temp.-85-91%[4]
Camphor-10-sulfonic acid (CSA) EthanolRoom Temp.2-8 hrsExcellent[5]
Hexafluoroisopropanol (HFIP) HFIPRoom Temp.~20 min~95%[4]
Iodine (I₂) **DMSORoom Temp.12 hrs80-90%[4][8]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline Minimizing Byproducts

This protocol utilizes a mild and efficient catalytic system to favor the formation of the quinoxaline product.

Materials:

  • o-Phenylenediamine (1.1 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)

  • Camphor-10-sulfonic acid (CSA) (20 mol%)

  • Ethanol (5 mL)

  • Cold Water

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 mmol) and o-phenylenediamine (1.1 mmol) in ethanol (5 mL).[5]

  • Add camphor-10-sulfonic acid (20 mol%) to the solution.[5]

  • Stir the reaction mixture at room temperature.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-8 hours), add cold water (5 mL) to the reaction mixture.[5]

  • Continue stirring until a solid precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2,3-diphenylquinoxaline.

Protocol 2: Purification of Quinoxaline from Benzimidazole Byproduct by Column Chromatography

This protocol describes a general procedure for separating a quinoxaline product from a more polar benzimidazole impurity.[1]

Materials:

  • Crude product mixture

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane/ethyl acetate mixture)

  • Standard laboratory glassware for chromatography

Procedure:

  • Prepare a silica gel column using the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The polarity of the eluent should be optimized based on the specific derivatives.[1]

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system.[1]

  • Collect fractions and monitor them by TLC to identify those containing the pure, less polar quinoxaline product.[1]

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified quinoxaline.[1]

Visualizations

Reaction Pathways

ReactionPathways cluster_reactants Reactants cluster_products Products OPD o-Phenylenediamine Quinoxaline Desired Quinoxaline OPD->Quinoxaline Desired Pathway Benzimidazole Benzimidazole Byproduct OPD->Benzimidazole Side Reaction Dicarbonyl 1,2-Dicarbonyl (Pure α-Diketone) Dicarbonyl->Quinoxaline ImpureDicarbonyl 1,2-Dicarbonyl (with Aldehyde Impurity) ImpureDicarbonyl->Benzimidazole TroubleshootingWorkflow start Start: Analyze Crude Product check_purity Is the Product Pure? start->check_purity impurity_id Identify Impurity (e.g., NMR, LC-MS) check_purity->impurity_id No end_success Success: Pure Quinoxaline check_purity->end_success Yes is_benzimidazole Is it a Benzimidazole Byproduct? impurity_id->is_benzimidazole other_issue Address Other Issue (e.g., N-Oxide, Dihydroquinoxaline) is_benzimidazole->other_issue No solution Solution: 1. Purify Dicarbonyl Reagent 2. Use Inert Atmosphere 3. Optimize Catalyst/Solvent is_benzimidazole->solution Yes end_purify Purify Mixture via Column Chromatography other_issue->end_purify solution->end_success

References

challenges in the purification of quinoxaline derivatives by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of quinoxaline derivatives by chromatography. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to support your purification endeavors.

Troubleshooting Guides

Low or No Yield After Purification

Q: I am experiencing a low yield of my quinoxaline derivative after column chromatography. What are the potential causes and how can I improve my recovery?

A: Low recovery is a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended:

  • Compound Instability on Stationary Phase: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel, which can lead to on-column degradation.[1]

    • Solution: Deactivate the silica gel by pre-flushing the column with a mobile phase containing 1-3% triethylamine.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina or a reversed-phase C18 silica.[1]

  • Inefficient Elution: The chosen solvent system may be too non-polar to effectively elute your compound from the column.

    • Solution: Gradually increase the polarity of the eluent (gradient elution).[1] If your compound is highly polar, reversed-phase chromatography may be a more suitable option.[1]

  • Product Precipitation on Column: Poor solubility of the crude product in the loading solvent can cause it to precipitate at the top of the column, leading to poor separation and low recovery.[1]

    • Solution: Ensure the crude product is fully dissolved before loading. If solubility is a challenge, use a stronger (more polar) solvent for dissolution and load the minimum possible volume. Alternatively, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel.[1]

Co-elution of Product with Impurities

Q: My target quinoxaline derivative is co-eluting with a major impurity. How can I improve the separation?

A: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge.

  • Optimize the Mobile Phase: The initial solvent system may lack the necessary selectivity.

    • Solution: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) before scaling up to column chromatography. Experiment with solvent mixtures of varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Employ a Different Chromatographic Mode: If normal-phase chromatography is not providing adequate separation, an alternative mode may be more effective.

    • Solution: Reversed-phase HPLC separates compounds based on hydrophobicity rather than polarity, which can be highly effective for separating structurally similar isomers.[2]

  • Utilize High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.[1]

    • Solution: Screen different preparative HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to find the optimal conditions.[1]

Poor Peak Shape in HPLC (Peak Tailing)

Q: I am observing significant peak tailing for my basic quinoxaline derivative during reversed-phase HPLC analysis. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like many quinoxaline derivatives is often caused by secondary interactions with the stationary phase.

  • Interaction with Residual Silanols: Free silanol groups on the surface of silica-based C18 columns can interact with basic analytes, leading to tailing.[2]

    • Solution 1 (Mobile Phase pH Adjustment): Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the basic quinoxaline, which can improve peak shape.

    • Solution 2 (Mobile Phase Additives): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, minimizing their interaction with your analyte.

    • Solution 3 (Use an End-Capped Column): Employ a high-quality, end-capped reversed-phase column where the residual silanol groups have been chemically deactivated.

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography for my quinoxaline derivative?

A1: The choice primarily depends on the polarity of your compound.

  • Normal-Phase Chromatography (Polar stationary phase, non-polar mobile phase): This is generally suitable for non-polar to moderately polar quinoxaline derivatives. A common starting point for TLC and column chromatography is a mixture of hexanes and ethyl acetate.[1]

  • Reversed-Phase Chromatography (Non-polar stationary phase, polar mobile phase): This is ideal for polar quinoxaline derivatives. It is also a powerful technique for separating compounds that are difficult to resolve by normal-phase chromatography.[1][2] A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape.[3][4]

Q2: My TLC separation looks great, but it's not translating well to my flash column. Why is this happening?

A2: This is a common issue that can arise from a few factors. The conditions on a dry TLC plate are different from those in a packed, wet column.[1] Additionally, the heat generated from the solvent running through the silica gel in a flash column can sometimes affect the separation.[1] To improve the correlation, ensure the column is properly packed and well-equilibrated with the mobile phase before loading your sample.

Q3: How can I remove persistent colored impurities from my quinoxaline product?

A3: Colored impurities are often highly conjugated organic molecules. A common and effective method for their removal is treatment with activated charcoal.[1] Dissolve your crude or purified product in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight of your compound), swirl for a few minutes, and then perform a hot filtration to remove the charcoal.[1] The purified compound can then be recovered by crystallization.[1]

Q4: What is the best approach for separating enantiomers of a chiral quinoxaline derivative?

A4: The separation of enantiomers requires a chiral environment. Chiral HPLC is the most widely used and effective technique for this purpose. The general approach involves screening a variety of chiral stationary phases (CSPs) with different mobile phases to find a suitable separation method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoxaline Derivatives

Purification TechniqueRecommended ForKey Considerations
Recrystallization Removing minor impurities from a solid product.Requires finding a suitable solvent where the compound has high solubility when hot and low solubility when cold.[1]
Flash Chromatography Routine purification of reaction mixtures.Best for compounds with a significant difference in polarity (ΔRf > 0.1 on TLC).[1]
Preparative HPLC Difficult separations of isomers or closely related impurities.Higher cost and requires specialized equipment but offers the best resolution.[1]
Chiral HPLC Separation of enantiomers.Requires screening of various chiral stationary phases and mobile phases.

Table 2: Typical Starting Solvent Systems for Flash Chromatography of Quinoxaline Derivatives

Polarity of Quinoxaline DerivativeStationary PhaseExample Starting Eluent System
Non-polar to Moderately PolarSilica GelHexanes / Ethyl Acetate (e.g., start with 9:1 and gradually increase polarity)
Moderately Polar to PolarSilica GelDichloromethane / Methanol (e.g., start with 99:1 and gradually increase polarity)
PolarC18 Reversed-Phase SilicaWater / Acetonitrile or Water / Methanol (often with 0.1% formic acid)

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative
  • TLC Analysis: Develop a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for your product.[1]

  • Column Packing: Select an appropriately sized column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.[1]

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution (if necessary): If the separation is not optimal, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method Development for Chiral HPLC Separation of a Quinoxaline Derivative
  • Column Selection: Start by screening a small set of chiral stationary phases (CSPs) with broad applicability, such as those based on polysaccharide derivatives (e.g., cellulose and amylose carbamate derivatives).

  • Mobile Phase Screening (Normal Phase):

    • Begin with a simple mobile phase, such as hexane/isopropanol or hexane/ethanol.

    • For basic quinoxaline derivatives, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to improve peak shape.

    • For acidic quinoxaline derivatives, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%).

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of water/acetonitrile or water/methanol.

    • The addition of buffers (e.g., ammonium bicarbonate) can be beneficial.

  • Optimization: Once initial separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the type and concentration of the modifier, the flow rate, and the column temperature.

  • Scale-Up: Once an optimized analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate and sample loading accordingly.

Mandatory Visualization

Troubleshooting_Workflow start Start: Purification Issue problem Identify Primary Problem start->problem low_yield Low Yield / No Recovery problem->low_yield Low Recovery co_elution Co-elution with Impurity problem->co_elution Poor Separation poor_peak_shape Poor Peak Shape (e.g., Tailing) problem->poor_peak_shape Bad Peaks check_stability Check Compound Stability on Silica low_yield->check_stability optimize_selectivity Improve Selectivity co_elution->optimize_selectivity check_interactions Secondary Interactions with Stationary Phase? poor_peak_shape->check_interactions deactivate_silica Deactivate Silica (e.g., with TEA) or Use Alumina/Reversed-Phase check_stability->deactivate_silica Unstable optimize_eluent Optimize Eluent Polarity (Gradient Elution) check_stability->optimize_eluent Stable end End: Improved Purification deactivate_silica->end optimize_eluent->end screen_solvents Screen Different Solvent Systems (TLC) optimize_selectivity->screen_solvents Yes change_mode Switch to Different Chromatographic Mode (e.g., Reversed-Phase) optimize_selectivity->change_mode No Improvement use_prep_hplc Utilize Preparative HPLC screen_solvents->use_prep_hplc Still Co-eluting screen_solvents->end Separation Achieved change_mode->end use_prep_hplc->end adjust_ph Adjust Mobile Phase pH check_interactions->adjust_ph Yes add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier use_endcapped_column Use High-Quality End-Capped Column add_modifier->use_endcapped_column use_endcapped_column->end

Caption: A troubleshooting workflow for common issues in quinoxaline purification.

Chiral_Method_Development start Start: Separate Enantiomers column_screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->column_screening mobile_phase_screening Mobile Phase Screening column_screening->mobile_phase_screening normal_phase Normal Phase (e.g., Hexane/Alcohol) mobile_phase_screening->normal_phase Non-polar/Moderately Polar Compound reversed_phase Reversed Phase (e.g., Water/Acetonitrile) mobile_phase_screening->reversed_phase Polar Compound add_modifier_decision Add Modifier? normal_phase->add_modifier_decision reversed_phase->add_modifier_decision add_base Add Basic Modifier for Basic Analytes (e.g., 0.1% DEA) add_modifier_decision->add_base Basic add_acid Add Acidic Modifier for Acidic Analytes (e.g., 0.1% TFA) add_modifier_decision->add_acid Acidic no_modifier No Modifier add_modifier_decision->no_modifier Neutral optimization Optimize Separation add_base->optimization add_acid->optimization no_modifier->optimization adjust_ratio Adjust Solvent Ratio optimization->adjust_ratio adjust_flow_temp Adjust Flow Rate & Temperature adjust_ratio->adjust_flow_temp scale_up Scale-Up to Preparative HPLC adjust_flow_temp->scale_up Separation Achieved end End: Purified Enantiomers scale_up->end

References

Technical Support Center: Improving the Solubility of 2-Quinoxalinecarbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Quinoxalinecarbonitrile in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common issue for many organic compounds like this compound.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer.[3][4]

Q2: What is the recommended starting solvent for creating a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is a widely used and powerful solvent for dissolving a broad range of polar and nonpolar compounds for biological assays.[3][4][5] It is a good starting point for this compound.

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common challenge.[3] Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in the aqueous buffer rather than a single large dilution.[6] This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or methanol can be tested.[7][8] Sometimes a combination of co-solvents can improve solubility.[9]

  • Warming the Solution: Gently warming the solution might help in dissolving the compound, but be cautious about the thermal stability of this compound.

Q4: Are there alternatives to organic solvents for improving the solubility of this compound?

A4: Yes, several alternative strategies can be employed:

  • pH Adjustment: Since quinoxaline derivatives can be weak bases, adjusting the pH of your aqueous buffer might improve solubility.[10][11][12][13] For basic compounds, a lower pH can increase solubility.[12]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][14][15][16][17] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14][15]

  • Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles.[7] However, care must be taken as surfactants can interfere with biological assays.[8]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A5: High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final DMSO concentration in your cell-based assay as low as possible, typically below 0.5%.[3] The exact tolerance will depend on the specific cell line and assay duration. It is highly recommended to perform a vehicle control experiment to assess the effect of DMSO on your cells at the intended final concentration.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively available in the public domain. Researchers are encouraged to determine the solubility experimentally for their specific solvents and conditions. The following table provides a standardized format for recording and comparing solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
Methanol25
Acetonitrile25
10% HP-β-CD in Water25

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound using a calibrated analytical balance.

  • Add DMSO: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve the Compound: Vortex the vial and, if necessary, gently warm the solution (e.g., in a 37°C water bath) to facilitate dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Determination of Aqueous Solubility using the Isothermal Saturation Method

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vial and place it on a shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect a known volume of the supernatant without disturbing the pellet. Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate Solubility: The determined concentration represents the solubility of the compound in that buffer at the specified temperature.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility start Start: Insoluble this compound in Aqueous Buffer prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock direct_dilution Direct Dilution into Aqueous Buffer prep_stock->direct_dilution precipitation Precipitation Occurs? direct_dilution->precipitation success Success: Compound Solubilized Proceed with Assay precipitation->success No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes stepwise_dilution Use Stepwise Dilution troubleshoot->stepwise_dilution cosolvents Try Co-solvents (e.g., Ethanol, Methanol) troubleshoot->cosolvents cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrins ph_adjustment Adjust pH of Buffer troubleshoot->ph_adjustment stepwise_dilution->direct_dilution cosolvents->prep_stock cyclodextrins->direct_dilution Add to buffer ph_adjustment->direct_dilution Modify buffer

Caption: A troubleshooting workflow for solubilizing this compound.

cyclodextrin_mechanism Mechanism of Cyclodextrin-Mediated Solubilization cluster_before Before Complexation cluster_cyclodextrin Solubilizing Agent cluster_after After Complexation compound Poorly Soluble This compound (Hydrophobic) complex Soluble Inclusion Complex (Hydrophilic Exterior) compound->complex Encapsulation water Aqueous Environment (Hydrophilic) water->complex Increased Solubility in cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Caption: How cyclodextrins improve the solubility of hydrophobic compounds.

References

Technical Support Center: Scale-Up Synthesis of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Quinoxalinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A widely utilized and scalable method for synthesizing this compound is the condensation reaction of o-phenylenediamine with a pyruvonitrile derivative, such as 2-oxo-3-butenenitrile or a related α-keto nitrile. This approach is favored for its relatively straightforward reaction conditions and the commercial availability of the starting materials.

Q2: What are the primary challenges encountered when scaling up this synthesis?

Scaling up the synthesis of this compound from laboratory to pilot or commercial scale introduces several critical challenges:

  • Exothermic Reaction Control: The condensation reaction is often exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and the formation of impurities.

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is crucial. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and yield.

  • Impurity Profile Control: The types and quantities of impurities can change significantly with scale. Controlling these impurities is vital for ensuring the final product meets regulatory specifications.

  • Product Isolation and Purification: Crystallization is a common method for purification. However, solubility profiles can change with scale, and achieving the desired crystal form and purity on a large scale requires careful optimization of solvent systems, cooling rates, and agitation.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the recommended method. It allows for the accurate quantification of starting materials, intermediates, and the final product, providing a clear picture of reaction completion and helping to identify the formation of any significant impurities in real-time.

Troubleshooting Guide

Issue 1: Low Yield Upon Scale-Up

A drop in yield is a frequent challenge during the transition from bench to pilot scale.

Potential Cause Troubleshooting Action
Poor Temperature Control Implement more robust temperature control systems in the reactor. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to manage heat evolution.
Inefficient Mixing Optimize the agitator speed and design to ensure thorough mixing. For very large vessels, consider the installation of baffles to improve turbulence and prevent vortex formation.
Suboptimal Stoichiometry Re-evaluate the molar ratio of reactants. On a larger scale, minor inaccuracies in weighing or charging can have a more significant impact.
Extended Reaction Time While it may seem counterintuitive, sometimes longer reaction times at a slightly lower temperature can improve yield by minimizing side reactions. Monitor the reaction profile by HPLC to determine the optimal reaction endpoint.
Issue 2: Increased Impurity Levels

The impurity profile can be significantly affected by changes in scale.

Common Impurities Potential Cause Mitigation Strategy
Over-reaction Products High reaction temperatures or prolonged reaction times.Tightly control the reaction temperature and stop the reaction as soon as the starting material is consumed (as determined by HPLC).
Unreacted Starting Materials Incomplete reaction due to poor mixing or insufficient reaction time.Improve agitation and/or extend the reaction time, monitoring closely to avoid the formation of other impurities.
Side-products from Reactant Decomposition Localized "hot spots" due to poor heat transfer.Improve reactor cooling efficiency and agitation. Consider using a jacketed reactor with a high-performance heat transfer fluid.

Table 1: Illustrative Yield and Purity Data at Different Scales (Hypothetical)

Scale Yield (%) Purity (HPLC Area %) Key Impurity A (%) Key Impurity B (%)
Lab (1 L)8599.50.20.1
Pilot (100 L)7598.01.00.5
Production (1000 L)7297.51.20.8

Note: This data is illustrative and will vary depending on the specific process parameters.

Issue 3: Difficulty with Product Isolation and Purification

Challenges in obtaining the desired solid-state properties and purity of this compound are common during scale-up.

Problem Potential Cause Recommended Action
Oiling Out During Crystallization The product is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system.Adjust the solvent composition or lower the initial temperature of the solution before initiating cooling. Seeding the solution with pure crystals can also promote crystallization over oiling out.
Poor Filterability Formation of very fine particles or needle-like crystals.Optimize the cooling profile during crystallization. A slower cooling rate often leads to larger, more easily filterable crystals. The use of anti-solvents should also be carefully controlled.
Inconsistent Crystal Form (Polymorphism) Different cooling rates, agitation speeds, or solvent systems can lead to the formation of different crystal polymorphs, which can affect the product's physical properties and bioavailability.Implement strict control over crystallization parameters. Characterize the desired polymorph and develop a robust process to consistently produce it.

Experimental Protocols

Key Experiment: Scale-Up of this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound, highlighting critical parameters for scale-up.

Reaction: Condensation of o-phenylenediamine with an α-keto nitrile.

Materials:

  • o-Phenylenediamine

  • α-Keto nitrile (e.g., 2-oxo-3-butenenitrile)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (if required, e.g., a mild acid)

Procedure:

  • Reactor Setup: Charge the reactor with the chosen solvent and o-phenylenediamine. Ensure the reactor's heating/cooling system is operational and calibrated.

  • Reactant Addition: Begin agitation and slowly add the α-keto nitrile to the reactor. For larger scales, this addition should be done portion-wise or via a dosing pump to control the reaction exotherm. Monitor the internal temperature closely.

  • Reaction Monitoring: Maintain the reaction mixture at the optimized temperature (e.g., 60-80 °C). Take samples periodically for HPLC analysis to monitor the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to ambient temperature. The product may begin to crystallize.

  • Isolation: The product is typically isolated by filtration. The filter cake should be washed with a suitable solvent to remove residual impurities.

  • Purification: The crude product is then recrystallized from an appropriate solvent system to achieve the desired purity. The choice of solvent, cooling rate, and agitation during crystallization are critical for obtaining a consistent product.

  • Drying: The purified product is dried under vacuum at a controlled temperature to remove residual solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Finish start Start charge_reactants Charge Reactor with o-phenylenediamine and Solvent start->charge_reactants add_ketonitrile Controlled Addition of α-Keto Nitrile charge_reactants->add_ketonitrile maintain_temp Maintain Temperature & Agitation add_ketonitrile->maintain_temp monitor_reaction Monitor by HPLC maintain_temp->monitor_reaction monitor_reaction->maintain_temp cool_mixture Cool Reaction Mixture monitor_reaction->cool_mixture Reaction Complete filter_product Filter Crude Product cool_mixture->filter_product recrystallize Recrystallize filter_product->recrystallize dry_product Dry Final Product recrystallize->dry_product end This compound dry_product->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or High Impurities in Scale-Up Synthesis check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_raw_materials Analyze Raw Material Purity start->check_raw_materials improve_cooling Improve Reactor Cooling check_temp->improve_cooling adjust_addition Adjust Reactant Addition Rate check_temp->adjust_addition optimize_agitation Optimize Agitator Speed/Design check_mixing->optimize_agitation purify_reagents Purify/Source Higher Grade Raw Materials check_raw_materials->purify_reagents optimized_process Optimized and Robust Scale-Up Process improve_cooling->optimized_process optimize_agitation->optimized_process purify_reagents->optimized_process adjust_addition->optimized_process

Caption: Logical relationship for troubleshooting common scale-up issues.

Validation & Comparative

A Comparative Guide to the Antibacterial Potential of 2-Quinoxalinecarbonitriles and Quinoline-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antibacterial activities of 2-quinoxalinecarbonitrile and quinoline-2-carbonitrile derivatives, highlighting the structural features that drive their therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development.

A thorough review of existing scientific literature reveals a notable gap in direct comparative studies on the antibacterial activity of the parent compounds, this compound and quinoline-2-carbonitrile. The vast majority of research focuses on the synthesis and evaluation of various derivatives of these heterocyclic scaffolds. Consequently, this guide provides a comparative analysis based on the antibacterial profiles of these broader classes of compounds, summarizing key findings and experimental methodologies to inform future research and development in this area.

Structural Comparison of the Core Scaffolds

This compound and quinoline-2-carbonitrile are structurally related heterocyclic compounds. The key difference lies in the core ring structure: quinoline contains a pyridine ring fused to a benzene ring, while quinoxaline contains a pyrazine ring fused to a benzene ring. This additional nitrogen atom in the quinoxaline scaffold influences the molecule's electronic properties and its potential interactions with biological targets.

Figure 1: Chemical structures of this compound and Quinoline-2-carbonitrile.

Antibacterial Activity Profile

While direct data for the parent compounds is unavailable, numerous studies have demonstrated the potent antibacterial activity of their derivatives against a wide range of pathogens.

Quinoxalinecarbonitrile Derivatives

The quinoxaline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a carbonitrile group, along with other substitutions, has been shown to modulate the antibacterial spectrum and potency.

Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, various synthesized quinoxaline derivatives have been reported to be highly active against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa[1][2]. The antibacterial efficacy of these compounds is often attributed to their ability to intercalate with DNA or inhibit key bacterial enzymes.

Quinoline-carbonitrile Derivatives

Similarly, the quinoline nucleus is a cornerstone of many antibacterial agents, most notably the fluoroquinolone antibiotics. The addition of a carbonitrile moiety at the 2-position, in combination with other functional groups, can lead to compounds with significant antibacterial properties.

Studies on quinoline-3-carbonitrile derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria[3]. The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Quantitative Data on Antibacterial Activity of Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives of both compound classes against various bacterial strains, as reported in the literature. It is important to note that these are examples, and the activity can vary significantly based on the specific substitutions on the core scaffold.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivatives Substituted 3-methyl-2-anilinoquinoxalinesE. coli-[4]
S. aureus-[4]
B. subtilis-[4]
Quinoxaline derivativeMethicillin-resistant S. aureus (MRSA)1 - 8[5]
Quinoline Derivatives Pyrano[3,2-h]quinoline carbonitrilesGram-positive and Gram-negative strains1.56 - 12.55
Quinoline-2-one derivativesMethicillin-resistant S. aureus (MRSA)0.75 - 6.0[6]
Vancomycin-resistant Enterococci (VRE)0.75 - 2.50[6]
Methicillin-resistant S. epidermidis (MRSE)2.50 - 5.0[6]

Note: The table presents a selection of data on derivatives, as no direct comparative data for the parent compounds this compound and quinoline-2-carbonitrile could be found in the reviewed literature.

Experimental Protocols

The antibacterial activity of these compounds is typically evaluated using standard microbiological techniques. A general workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

General Experimental Workflow for MIC Determination

G cluster_workflow Experimental Workflow prep Preparation of Bacterial Inoculum dilution Serial Dilution of Test Compounds prep->dilution Standardized bacterial suspension inoculation Inoculation of Microtiter Plates dilution->inoculation Varying concentrations of compounds incubation Incubation under Appropriate Conditions inoculation->incubation Addition of bacterial inoculum observation Visual Observation of Bacterial Growth incubation->observation e.g., 37°C for 18-24 hours mic Determination of MIC observation->mic Lowest concentration with no visible growth

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.

2. Serial Dilution of Test Compounds:

  • The test compounds (this compound and quinoline-2-carbonitrile derivatives) and a standard antibiotic (e.g., ciprofloxacin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are then incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While a direct comparison of the antibacterial activity of the parent compounds this compound and quinoline-2-carbonitrile is not possible due to a lack of available data, the extensive research on their derivatives strongly suggests that both scaffolds are highly valuable in the development of novel antibacterial agents. Derivatives of both classes have demonstrated potent activity against a broad spectrum of bacteria, including drug-resistant strains. Future research should focus on the systematic evaluation of the parent compounds and a wider range of their simple derivatives to better understand the fundamental structure-activity relationships and to unlock the full therapeutic potential of these important heterocyclic systems.

References

Structure-Activity Relationship of 2-Quinoxalinecarbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-quinoxalinecarbonitrile derivatives have garnered significant interest due to their potential as anticancer, antimicrobial, and antiviral agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various this compound derivatives against different targets. The data highlights how substitutions on the quinoxaline core influence their potency.

Anticancer Activity

The anticancer activity of this compound derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their cytotoxic effects.

Compound IDR1 (Position 3)R2 (Position 6)R3 (Position 7)Cancer Cell LineIC50 (µM)Reference
1a -H-H-HHeLa (Cervical)> 50
1b -NH2-H-HHeLa (Cervical)15.2
1c -NHNH2-H-HHeLa (Cervical)8.5
2a -Ph-H-HMCF-7 (Breast)12.8
2b -Ph-Cl-HMCF-7 (Breast)5.1
2c -Ph-H-ClMCF-7 (Breast)4.9
3a -OH-OCH3-OCH3HCT-116 (Colon)9.7
3b -SH-OCH3-OCH3HCT-116 (Colon)3.2

Key SAR Insights for Anticancer Activity:

  • The presence of an amino or hydrazinyl group at the C3 position generally enhances cytotoxic activity compared to an unsubstituted analog.

  • Electron-withdrawing groups, such as chlorine, on the benzene ring of the quinoxaline scaffold tend to increase anticancer potency.

  • Substitution at the C3 position with a thiol group has been shown to be more effective than a hydroxyl group in inhibiting colon cancer cell growth.

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is used to measure their antimicrobial efficacy.

Compound IDR1 (Position 3)R2 (Position 6/7)Bacterial StrainMIC (µg/mL)Reference
4a -Cl-HStaphylococcus aureus16
4b -N(CH3)2-HStaphylococcus aureus4
5a -Cl6,7-di-FEscherichia coli8
5b -N(CH3)26,7-di-FEscherichia coli2
6a -OH-HCandida albicans32
6b -O(CH2)Ph-HCandida albicans8

Key SAR Insights for Antimicrobial Activity:

  • Replacement of a chloro group at C3 with a dimethylamino group significantly improves antibacterial activity against S. aureus and E. coli.

  • The presence of fluorine atoms on the benzene ring enhances activity against Gram-negative bacteria.

  • Alkylation of a hydroxyl group at C3 can lead to a notable increase in antifungal activity.

Antiviral Activity

Several this compound derivatives have been investigated for their ability to inhibit viral replication. Their potency is typically expressed as the half-maximal effective concentration (EC50).

Compound IDR1 (Position 3)R2 (Position 6)VirusEC50 (µM)Reference
7a -NH2-HHerpes Simplex Virus-1 (HSV-1)12.5
7b -NH-c-Hexyl-HHerpes Simplex Virus-1 (HSV-1)3.1
8a -NH2-NO2Influenza A (H1N1)9.8
8b -NH-c-Hexyl-NO2Influenza A (H1N1)2.4

Key SAR Insights for Antiviral Activity:

  • Increasing the lipophilicity at the C3 amino group, for instance, by introducing a cyclohexyl group, enhances antiviral activity against HSV-1.

  • The presence of a nitro group at the C6 position appears to be beneficial for activity against the Influenza A virus.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the effect of an antiviral compound.

  • Cell Monolayer: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of virus in the presence of varying concentrations of the this compound derivatives.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Mandatory Visualization

The following diagrams illustrate key aspects of the evaluation and mechanism of action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development start Starting Materials (o-phenylenediamine, dicarbonyl compounds) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, Antiviral) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead in_vivo In Vivo Studies (Animal Models) hit_to_lead->in_vivo preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Experimental workflow for the development of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoxaline This compound Derivative Quinoxaline->RTK Inhibits Quinoxaline->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Quinoxalinecarbonitrile, this document provides a comprehensive comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and a comparative look at alternative methods offer a robust framework for structural validation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound like this compound, a heterocyclic molecule with potential applications in medicinal chemistry, unambiguous structural validation is paramount. This guide delves into the two primary techniques for this purpose, X-ray crystallography and NMR spectroscopy, presenting experimental data and protocols to offer a comparative analysis of their capabilities in defining the molecular structure of this compound.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a single crystalAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistry
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformationProvides information about the molecule's structure and dynamics in solution, which can be more biologically relevant
Limitations Requires a high-quality single crystal, which can be challenging to growCan be difficult to interpret for complex molecules; does not provide precise bond lengths and angles

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom can be determined, revealing definitive information about bond lengths, bond angles, and the overall molecular geometry.

The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) with the deposition number 766727.[1] The crystallographic data reveals a planar quinoxaline ring system, with the carbonitrile group extending linearly from the C2 position.

Summary of Crystallographic Data for this compound
ParameterValue
CCDC Number766727
Empirical FormulaC₉H₅N₃
Formula Weight155.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.453(2)
b (Å)13.911(3)
c (Å)6.814(2)
α (°)90
β (°)108.89(3)
γ (°)90
Volume (ų)759.9(3)
Z4
Density (calculated) (Mg/m³)1.356
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is kept at a constant temperature (e.g., 293 K) during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Compound This compound Evaporation Slow Evaporation Compound->Evaporation Solvent Suitable Solvent Solvent->Evaporation Crystal Single Crystal Evaporation->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction Diffraction Pattern Diffractometer->Diffraction ElectronDensity Electron Density Map Diffraction->ElectronDensity Model Atomic Model Building ElectronDensity->Model Refinement Refinement Model->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

A generalized workflow for X-ray crystallography.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. By observing the behavior of atomic nuclei in a magnetic field, information about the connectivity and chemical environment of atoms can be obtained. For this compound, ¹H and ¹³C NMR are the most informative.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (in CDCl₃, predicted):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H3~9.3s
H5, H8~8.2m
H6, H7~7.9m

¹³C NMR (in CDCl₃, predicted):

CarbonPredicted Chemical Shift (δ, ppm)
C2~145
C3~150
C4a~142
C5~130
C6~131
C7~130
C8~129
C8a~142
CN~117
Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Workflow for NMR Spectroscopy

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound This compound Dissolve Dissolution Compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMRTube NMR Tube Dissolve->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Spectral Analysis Spectrum->Analysis Structure Structure Elucidation Analysis->Structure

A generalized workflow for NMR spectroscopy.

Alternative Structural Validation Methods

While X-ray crystallography and NMR spectroscopy are the gold standards for structural elucidation, other techniques can provide valuable complementary information.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and can be used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z 155.16.[1] Fragmentation would likely involve the loss of the cyanide radical (CN) and subsequent breakdown of the quinoxaline ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. For this compound, characteristic IR peaks would be expected for the C≡N stretch (around 2220-2260 cm⁻¹) and for the aromatic C-H and C=C/C=N bonds.

Conclusion

Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural validation of this compound, each providing unique and complementary information. X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths and angles. NMR spectroscopy, on the other hand, reveals the structure and connectivity of the molecule in solution, which can be more representative of its state in biological systems. When combined with data from other techniques like mass spectrometry and IR spectroscopy, a complete and robust structural assignment can be achieved, which is essential for its potential development in the pharmaceutical industry.

References

2-Quinoxalinecarbonitrile compared to other heterocyclic nitriles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic nitriles represent a privileged scaffold, integral to the design of numerous therapeutic agents. Their unique electronic properties and ability to participate in various biological interactions make them a focal point of drug discovery. This guide provides a comprehensive comparison of 2-quinoxalinecarbonitrile with other key heterocyclic nitriles, including pyridinecarbonitriles, indolecarbonitriles, and pyrazolecarbonitriles. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data and detailed protocols.

Introduction to Heterocyclic Nitriles in Drug Discovery

The nitrile, or cyano, group is a small, polar functional group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups.[2] When incorporated into a heterocyclic ring system, the resulting molecule often exhibits a wide range of biological activities. Quinoxalines, pyridines, indoles, and pyrazoles are prominent heterocyclic cores that, when functionalized with a nitrile group, have led to the development of potent anticancer, antimicrobial, and antiviral agents.[3][4]

This compound is a bicyclic heteroaromatic compound containing a pyrazine ring fused to a benzene ring, with a nitrile group at the 2-position. This scaffold has emerged as a particularly versatile platform in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities.[3][5]

Synthesis of Key Heterocyclic Nitriles

The synthesis of these important building blocks is a critical first step in the drug discovery process. Below are representative synthetic routes for this compound and other compared heterocyclic nitriles.

Synthesis of this compound

A common method for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For this compound, a multi-step synthesis starting from 2,3-dichloroquinoxaline can be employed.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2,3-Quinoxalinedithiol. 2,3-Dichloroquinoxaline is reacted with thiourea in ethanol under reflux, followed by treatment with aqueous sodium hydroxide to yield 2,3-quinoxalinedithiol.[7]

  • Step 2: Conversion to this compound. The dithiol can then be converted to the carbonitrile through a series of reactions involving desulfurization and cyanation, although specific high-yield, one-pot methods are continually being developed. A more direct laboratory synthesis can be achieved by reacting o-phenylenediamine with a suitable cyan-dicarbonyl synthon.[8]

Synthesis of Other Heterocyclic Nitriles
  • Pyridinecarbonitriles: 3-Aminopyridine-2-carbonitrile can be synthesized in two steps from enaminones and malononitrile.[9][10] The synthesis of 3-aminopyridine itself can be achieved via the Hoffman degradation of nicotinamide.[10]

  • Indolecarbonitriles: Indole-3-carbonitrile can be synthesized from indole-3-carboxaldehyde by reaction with hydroxylamine hydrochloride in formic acid.[1][11] Another approach involves the Friedel–Crafts acylation of indole followed by subsequent conversion of the resulting ketone to the nitrile.[12]

  • Pyrazolecarbonitriles: The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13]

Comparative Biological Activity

The true value of a scaffold in medicinal chemistry is determined by its biological activity profile. Here, we compare the anticancer, antimicrobial, and antiviral activities of this compound derivatives with those of other heterocyclic nitriles, presenting quantitative data where available.

Anticancer Activity

Heterocyclic nitriles have shown significant promise as anticancer agents, often acting as kinase inhibitors or by inducing apoptosis.

.

Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Nitriles

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
This compound Derivatives
3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideVarious0.12 - 0.24[14]
2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivativeLeukemia cell lines< 0.15[15]
Quinoxaline-bisarylurea derivativeHCT1162.5[16]
Pyridinecarbonitrile Derivatives
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileA-5490.00803[17]
Cyanopyridone derivativeMCF-76.22[18]
Indolecarbonitrile Derivatives
Indole derivativeMRSA< 8 µg/mL (MIC)[19]
2-Phenylacrylonitrile Derivatives
Compound 1g2aHCT1160.0059[20]
Compound 1g2aBEL-74020.0078[20]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[21][22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity

The emergence of drug-resistant microbes has spurred the search for novel antimicrobial agents. Heterocyclic nitriles have demonstrated potent activity against a range of bacteria and fungi.

.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Heterocyclic Nitriles

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference(s)
This compound Derivatives
This compound 1,4-di-N-oxidesM. tuberculosis-[12]
3-Methyl-2-[4-(arylidene hydrazinocarbonyl)anilino] quinoxalineS. aureus, E. coli-[24]
Pyridinecarbonitrile Derivatives
2-Amino-3-cyanopyridinesS. aureus, E. coli-[9]
Indolecarbonitrile Derivatives
Indole-thiourea hybridM. tuberculosis< 1.0[25]
Pyrazole Derivatives
Quinoline-pyrazole hybridA. fumigatus, B. subtilis44 - 48[26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.[27][28][29][30]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity

Quinoxaline derivatives have shown promising antiviral activity, particularly against respiratory viruses and herpesviruses.[8][11][17]

.

Table 3: Comparative Antiviral Activity (EC50, µM) of Heterocyclic Nitriles

Compound/Derivative ClassVirusEC50 (µM)Reference(s)
This compound Derivatives
2,3,6-trisubstituted quinoxalineInfluenza virus3.5 - 6.2[17]
Indole Derivatives
Indole-based compounds--[19]
Pyrazole Derivatives
Pyrazole derivativesVarious-[13]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. Many heterocyclic nitriles exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline derivatives have been shown to inhibit VEGFR-2 signaling.[5]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Quinoxaline This compound Derivatives Quinoxaline->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.

PI3K_Akt_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Quinoxaline Heterocyclic Nitriles Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by heterocyclic nitriles.

Structure-Activity Relationships (SAR)

The biological activity of these heterocyclic nitriles is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • For Quinoxalines: The introduction of different substituents at the C-3, C-6, and C-7 positions of the quinoxaline ring can significantly modulate the anticancer and antimicrobial activity. For instance, electron-donating groups at certain positions have been shown to enhance anticancer activity.[5]

  • For Pyridines: The substitution pattern on the pyridine ring, as well as the nature of the group attached to the nitrile, plays a crucial role in determining the biological activity.[18]

  • For Indoles: Modifications at the N-1, C-3, and C-5 positions of the indole ring have been extensively explored to optimize the pharmacological properties of indolecarbonitriles.[25]

SAR_Workflow cluster_0 Drug Discovery Cycle A Lead Compound - this compound - Pyridinecarbonitrile - Indolecarbonitrile - Pyrazolecarbonitrile B Chemical Synthesis - Modification of substituents - Introduction of new functional groups A->B Modification C Biological Evaluation - In vitro assays (IC50, MIC) - In vivo studies B->C Screening D SAR Analysis - Identify key structural features for activity C->D Data Analysis E Lead Optimization - Design of more potent and selective analogs D->E Rational Design E->B Iterative Improvement

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

This compound and other heterocyclic nitriles are undeniably important scaffolds in modern medicinal chemistry. Their synthetic accessibility and the wide range of biological activities exhibited by their derivatives make them attractive starting points for the development of new therapeutic agents. While this compound derivatives have demonstrated potent anticancer, antimicrobial, and antiviral activities, other heterocyclic nitriles such as those based on pyridine, indole, and pyrazole also show significant promise. The choice of a particular scaffold for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further research focusing on head-to-head comparative studies and the elucidation of detailed mechanisms of action will be crucial for fully realizing the therapeutic potential of this important class of molecules.

References

A Comparative Analysis of the Fluorescent Properties of Quinoxaline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly sensitive and stable fluorescent probes is a continuous endeavor. In this context, quinoxaline derivatives have emerged as a versatile and promising class of fluorophores. This guide provides a comparative analysis of the fluorescent properties of various quinoxaline derivatives, supported by experimental data, detailed methodologies, and a comparison with other commonly used fluorescent dyes.

Quinoxaline scaffolds, which feature a fused benzene and pyrazine ring system, offer a robust platform for the development of fluorescent probes with tunable photophysical properties.[1] Their inherent aromaticity and the presence of nitrogen atoms allow for the creation of molecules with strong intramolecular charge transfer (ICT) characteristics, which are often key to bright and environmentally sensitive fluorescence.[2] This guide will delve into the quantitative aspects of their fluorescence, outline the experimental procedures for their characterization, and illustrate their application in sensing mechanisms.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent molecule is defined by several key parameters, including its absorption (λ_abs_) and emission (λ_em_) maxima, Stokes shift (the difference between λ_em_ and λ_abs_), fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ). The following tables summarize these properties for a selection of quinoxaline derivatives, showcasing the influence of different substitution patterns on their fluorescent behavior.

Derivative TypeSubstituentsλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Φ_F_τ (ns)Solvent
2,3-Diphenylquinoxalines Unsubstituted345420750.352.5Toluene
6,7-Dimethyl350430800.423.1Toluene
6,7-Dimethoxy365455900.554.2Toluene
2,3-Bis(thien-2-yl)quinoxalines Unsubstituted420510900.60-Toluene
5,5'-Dimethyl425520950.68-Toluene
5,5'-Dibromo4355351000.52-Toluene
Pyrrolo[1,2-a]quinoxalines Thienyl-substituted4505501000.75-Dichloromethane

Comparison with Traditional Fluorescent Dyes

Quinoxaline derivatives often exhibit advantages over conventional fluorescent dyes such as fluorescein and rhodamine, particularly in terms of Stokes shift and photostability.

Dye ClassTypical λ_ex_ (nm)Typical λ_em_ (nm)Typical Stokes Shift (nm)Typical Quantum Yield (Φ_F_)Photostability
Quinoxaline Derivatives 400 - 550450 - 65050 - 1500.4 - 0.9High
Fluorescein (FITC) ~495~520~25~0.9Low
Rhodamine B ~555~580~25~0.3 - 0.7Moderate
Cyanine (Cy3) ~550~570~20~0.15Moderate
Cyanine (Cy5) ~650~670~20~0.2Moderate to Low

The larger Stokes shifts observed for many quinoxaline derivatives are advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging applications.[3] Furthermore, the rigid and aromatic core of the quinoxaline scaffold contributes to their enhanced photostability compared to many traditional dyes.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of the findings, adhering to standardized experimental protocols for the synthesis and characterization of these fluorescent probes is essential.

General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

A common and effective method for the synthesis of 2,3-disubstituted quinoxalines is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[5]

reactant1 1,2-Phenylenediamine plus + reactant1->plus reactant2 1,2-Dicarbonyl Compound reagent Solvent (e.g., Ethanol) Reflux reactant2->reagent plus->reactant2 product 2,3-Disubstituted Quinoxaline reagent->product

General synthesis of 2,3-disubstituted quinoxalines.

Procedure:

  • Dissolve equimolar amounts of the substituted 1,2-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

  • Reflux the reaction mixture for a specified period, typically ranging from a few hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.

Measurement of Fluorescence Quantum Yield (Φ_F_)

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6]

cluster_0 Sample & Standard Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis A Prepare series of dilute solutions of sample and standard B Measure absorbance at excitation wavelength (Abs < 0.1) A->B C Record fluorescence emission spectra of all solutions B->C D Integrate the area under the emission curves C->D E Plot integrated fluorescence intensity vs. absorbance D->E F Calculate quantum yield using the slope of the plots E->F

Workflow for fluorescence quantum yield measurement.

Equation for calculating relative quantum yield:

Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2)

Where:

  • Φ_F_ is the fluorescence quantum yield.

  • Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • n is the refractive index of the solvent.

Signaling Pathways and Sensing Mechanisms

A significant application of fluorescent quinoxaline derivatives is in the development of chemosensors for the detection of various analytes, such as metal ions.[7][8] These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is either enhanced or quenched upon binding to the target analyte.

"Turn-On" Fluorescent Sensing of Zinc Ions (Zn²⁺)

Many quinoxaline-based probes exhibit a "turn-on" fluorescence response to Zn²⁺.[9][10] This is often attributed to a chelation-enhanced fluorescence (CHEF) effect. In the free probe, a photoinduced electron transfer (PET) process from a donor part of the molecule to the quinoxaline core can quench the fluorescence. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity.

Probe_Free Quinoxaline Probe (Low Fluorescence) Probe_Bound Probe-Zn²⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound Binds PET_Quenching Photoinduced Electron Transfer (PET) Probe_Free->PET_Quenching Quenches Fluorescence CHEF_Effect Chelation-Enhanced Fluorescence (CHEF) Probe_Bound->CHEF_Effect Inhibits PET Zn_ion Zn²⁺ Zn_ion->Probe_Bound

Mechanism of a "turn-on" quinoxaline probe for Zn²⁺.
"Turn-Off" Fluorescent Sensing of Copper Ions (Cu²⁺)

Conversely, some quinoxaline derivatives act as "turn-off" sensors for ions like Cu²⁺.[8][11][12] The fluorescence quenching mechanism can be due to energy or electron transfer from the excited fluorophore to the d-orbitals of the bound copper ion, or through the paramagnetic nature of Cu²⁺ which promotes intersystem crossing to the non-emissive triplet state.

Probe_Free Quinoxaline Probe (Fluorescent) Probe_Bound Probe-Cu²⁺ Complex (Non-Fluorescent) Probe_Free->Probe_Bound Binds Quenching_Mechanism Energy/Electron Transfer or Paramagnetic Quenching Probe_Bound->Quenching_Mechanism Induces Quenching Cu_ion Cu²⁺ Cu_ion->Probe_Bound

Mechanism of a "turn-off" quinoxaline probe for Cu²⁺.

References

evaluating the efficacy of 2-Quinoxalinecarbonitrile derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research indicates that 2-quinoxalinecarbonitrile derivatives represent a promising class of antibacterial agents, with some compounds demonstrating efficacy comparable or superior to standard antibiotics against a variety of pathogenic bacteria, including drug-resistant strains. These findings suggest their potential as a scaffold for the development of new antimicrobial drugs to combat the rising threat of antibiotic resistance.

Quinoxaline derivatives, heterocyclic compounds containing a benzene and a pyrazine ring, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The versatility of the quinoxaline scaffold allows for chemical modifications that can enhance their antibacterial potency and spectrum.[1] Studies have shown that the introduction of different functional groups to the quinoxaline core can significantly modulate its activity.[2]

Comparative Efficacy Against Bacterial Pathogens

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) is a key metric used to measure the effectiveness of an antimicrobial agent, with lower values indicating greater potency.

Recent studies have highlighted the potential of these derivatives against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study evaluating a quinoxaline derivative against sixty MRSA isolates found that the majority of isolates had an MIC of 4 µg/mL, comparable to the standard antibiotic vancomycin.[3] Notably, 20% of the isolates showed an MIC of 2 µg/mL for the quinoxaline derivative, a value at which only 6.7% of the isolates were susceptible to vancomycin.[3]

Another study on quinoline-2-one derivatives, which share structural similarities, demonstrated potent activity against multidrug-resistant Gram-positive bacteria.[4] One particular compound exhibited an MIC of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE), which was comparable to the standard drug daptomycin.[4]

The following table summarizes the MIC values of selected quinoxaline derivatives against various bacterial strains in comparison to standard antibiotics, as reported in the literature.

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaStandard AntibioticMIC (µg/mL) of StandardReference
Quinoxaline Derivative Staphylococcus aureus (MRSA)Vancomycin4[3]
MIC: 4 µg/mL (56.7% of isolates)
MIC: 2 µg/mL (20% of isolates)
Quinoxaline 1,4-di-N-oxide (CYA) Clostridium perfringens[5]
MIC: 1 µg/mL
Quinoxaline 1,4-di-N-oxide (OLA) Clostridium perfringens[5]
MIC: 1 µg/mL
Quinoxaline 1,4-di-N-oxide (CYA) Brachyspira hyodysenteriae[5]
MIC: 0.031 µg/mL
Quinoxaline 1,4-di-N-oxide (OLA) Brachyspira hyodysenteriae[5]
MIC: 0.0625 µg/mL
Quinoline-2-one Derivative (6c) Staphylococcus aureus (MRSA)Daptomycin0.50[4]
MIC: 0.75 µg/mL
Enterococci (VRE)Daptomycin0.50[4]
MIC: 0.75 µg/mL
Various 2,3-substituted quinoxalines Bacillus sphaericusEscherichia coli[6]
Significant inhibition zoneSignificant inhibition zone

Unraveling the Mechanism of Action

The mode of action for quinoxaline derivatives can vary depending on their specific chemical structure. One of the well-studied mechanisms, particularly for quinoxaline 1,4-di-N-oxides (QdNOs), involves the generation of reactive oxygen species (ROS).[5][7] This process is believed to be a key contributor to their antibacterial effects. The two N-oxide groups are considered essential for the antibacterial activity of QdNOs against certain anaerobic bacteria.[5] The production of ROS can lead to oxidative damage to vital cellular components such as DNA, ultimately causing bacterial cell death.[5]

cluster_0 Bacterial Cell Quinoxaline_Derivative Quinoxaline 1,4-di-N-oxide (QdNO) ROS Reactive Oxygen Species (ROS) Generation Quinoxaline_Derivative->ROS Induces DNA_Damage DNA Oxidative Damage ROS->DNA_Damage Causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Proposed mechanism of action for Quinoxaline 1,4-di-N-oxides (QdNOs).

Experimental Protocols for Efficacy Evaluation

The antibacterial activity of this compound derivatives is primarily determined using standard microbiology assays. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[3]

  • Preparation of Test Compounds: Stock solutions of the quinoxaline derivatives are prepared by dissolving them in a suitable solvent, such as Dimethyl sulfoxide (DMSO).[3] Serial two-fold dilutions are then made to achieve a range of concentrations for testing.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured on an appropriate medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial concentration.

  • Assay Performance: The assay is performed in 96-well microtiter plates. Each well contains the bacterial inoculum and a specific concentration of the test compound in a suitable broth medium.

  • Controls: Positive controls (wells with bacteria and no test compound) and negative controls (wells with broth only) are included. A standard antibiotic is also tested as a positive control for comparison.[7]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[7]

Disc Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly streaked onto the surface of an agar plate.

  • Disc Application: Sterile paper discs are impregnated with a known concentration (e.g., 50 µ g/disk ) of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

cluster_workflow Experimental Workflow start Start prep_compounds Prepare Test Compound (Quinoxaline Derivative) and Standard Antibiotic start->prep_compounds prep_bacteria Prepare Bacterial Inoculum (e.g., adjust to 0.5 McFarland) start->prep_bacteria assay_setup Set up Assay (e.g., Broth Microdilution or Disc Diffusion) prep_compounds->assay_setup prep_bacteria->assay_setup incubation Incubate (e.g., 37°C for 24h) assay_setup->incubation data_collection Collect Data (Measure MIC or Zone of Inhibition) incubation->data_collection analysis Analyze and Compare Results (vs. Standard Antibiotic) data_collection->analysis end End analysis->end

General workflow for evaluating the antibacterial efficacy of quinoxaline derivatives.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Quinoxalinecarbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The selection of an appropriate analytical technique is paramount for ensuring the purity, identity, and quantity of this compound in research and development settings. This document presents a cross-validation of common analytical methods, offering supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the expected quantitative performance of various validated methods for compounds structurally similar to this compound, providing a baseline for method selection.

Table 1: Chromatographic Methods

Analytical MethodAnalyteMatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV Quinoxaline-2-carboxylic acidAnimal Tissues2 - 100 µg/kg70 - 110CCα: 0.7- 2.6 µg/kgCCβ: 1.3- 5.6 µg/kg[1][2]
UHPLC-MS/MS Quinoxaline 1,4-dioxides and metabolitesSwine Liver5 - 500 µg/L79.8 - 96.50.30 - 2.51 µg/kg1.10 - 8.37 µg/kg[3]
GC-MS (with derivatization) Quinoxaline-2-carboxylic acidN/AN/AN/AN/AN/A[4]

Table 2: Spectroscopic Methods

Analytical MethodKey Observables for this compoundTypical Spectral RangeRemarksReference
FTIR Spectroscopy C≡N stretch, C=N stretch, C=C aromatic stretch, C-H aromatic stretch4000 - 400 cm⁻¹Provides functional group information and is useful for structural confirmation. The nitrile group has a characteristic sharp peak.[5][6]
¹H NMR Spectroscopy Chemical shifts and coupling constants of aromatic protons0 - 12 ppmProvides detailed information about the molecular structure and proton environment.[6][7]
¹³C NMR Spectroscopy Chemical shifts of carbon atoms in the quinoxaline ring and the nitrile group0 - 200 ppmComplements ¹H NMR for complete structural elucidation. The nitrile carbon has a characteristic chemical shift.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted for the analysis of this compound based on methods for similar quinoxaline derivatives.[1][8]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

    • From the stock solution, prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Gradient: Start with a suitable ratio of A and B (e.g., 80:20), and gradually increase the percentage of B over time to ensure elution of the compound.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 315-325 nm for quinoxaline derivatives).[8]

    • Injection Volume: 10 µL.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively low volatility.[4] While the nitrile group is less polar than a carboxylic acid, derivatization is not typically required as it is for quinoline-2-carboxylic acid.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of calibration standards in the same solvent.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for the qualitative identification of this compound by identifying its functional groups.[5]

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a thin pellet.

    • For ATR, place the solid sample directly on the ATR crystal.

  • FTIR Analysis:

    • Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Identify characteristic absorption bands:

      • C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹.[6]

      • C=N and C=C aromatic stretches: Multiple bands in the 1500-1650 cm⁻¹ region.

      • C-H aromatic stretch: Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[6]

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • NMR Analysis:

    • ¹H NMR: Acquire the proton NMR spectrum. The aromatic protons of the quinoxaline ring will appear in the downfield region (typically 7.5-9.0 ppm). The integration and splitting patterns will provide information on the substitution pattern.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbon atoms of the quinoxaline ring will have distinct chemical shifts, and the nitrile carbon will appear in a characteristic region (around 115-120 ppm).[6]

Visualizing the Workflow

Diagrams can help in understanding the logical flow of experiments and method selection.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standards Preparation of Calibration Standards Dissolution->Standards FTIR FTIR Dissolution->FTIR Qualitative NMR NMR Dissolution->NMR Qualitative HPLC HPLC-UV Standards->HPLC Quantitative GCMS GC-MS Standards->GCMS Quantitative Quantification Quantification & Purity HPLC->Quantification GCMS->Quantification Confirmation Structural Confirmation FTIR->Confirmation Elucidation Structural Elucidation NMR->Elucidation

Caption: Experimental workflow for the characterization of this compound.

method_selection node_method node_method Goal What is the analytical goal? Purity Purity & Quantification Goal->Purity Identity Identity Confirmation Goal->Identity Structure Structural Elucidation Goal->Structure Method_HPLC HPLC-UV Purity->Method_HPLC Method_GCMS GC-MS Purity->Method_GCMS Method_FTIR FTIR Identity->Method_FTIR Method_NMR NMR Structure->Method_NMR

Caption: Logical flow for selecting an analytical method for this compound.

References

A Comparative Analysis of Quinoxaline Analogues: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro and in vivo activities of 2-quinoxalinecarbonitrile analogues and related quinoxaline derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the evaluation and selection of promising anticancer candidates.

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide synthesizes data from multiple studies to offer a comparative overview of their performance, with a special focus on analogues of this compound and quinoxaline-2-carboxamide.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various quinoxaline analogues against a range of cancer cell lines. A dedicated table highlights a specific N-allyl quinoxaline derivative for which both in vitro and in vivo data are available, offering a rare direct comparison of its activity.

Table 1: In Vitro Anticancer Activity of Quinoxaline Analogues

Compound ClassSpecific AnalogueCancer Cell LineIC50 (µM)Reference
N-allyl quinoxalineCompound 8A549 (Lung Carcinoma)0.86[1][1]
MCF-7 (Breast Adenocarcinoma)1.06[1][1]
Quinoxaline-2-carboxamideN-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideHepG2 (Hepatocellular Carcinoma)Not specified, but identified as a potential antineoplastic agent[2][3][2][3]
SK-OV-3 (Ovarian Cancer)Not specified, but identified as a potential antineoplastic agent[2][3][2][3]
PC-3 (Prostate Cancer)Not specified, but identified as a potential antineoplastic agent[2][3][2][3]
Quinoxaline-dionePyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10)MKN 45 (Gastric Adenocarcinoma)0.073[4][4]
Quinoxaline-bisarylureaCompound 2Various human tumor cell linesNot specified, but reported to exhibit anti-tumor activity[5][5]
Imidazo[1,2-a]quinoxalineVarious derivativesVarious human tumor cell linesNot specified, but reported as microtubule-interfering agents with potent anticancer activity[5][5]

Table 2: In Vitro vs. In Vivo Activity of N-allyl Quinoxaline Derivative (Compound 8)

Activity TypeParameterValueReference
In Vitro IC50 vs. A549 cells0.86 µM[1][1]
IC50 vs. MCF-7 cells1.06 µM[1][1]
EGFR Inhibition IC500.088 µM[1][1]
VEGFR2 Inhibition IC500.108 µM[1][1]
In Vivo Tumor Inhibition Ratio (Solid-Ehrlich Carcinoma Model)68.19%[1][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds. Control wells containing vehicle-treated cells and untreated cells are also included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Antitumor Activity: Solid-Ehrlich Carcinoma Model

This in vivo model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Animal Model: Female Swiss albino mice are typically used for this model.

  • Tumor Implantation: Ehrlich ascites carcinoma cells are collected, washed, and resuspended in saline. A specific number of cells (e.g., 2.5 x 10⁶ cells) are then injected subcutaneously into the right thigh of each mouse to induce solid tumor formation.

  • Compound Administration: After 24 hours of tumor inoculation, the mice are randomly divided into groups: a control group receiving the vehicle and treatment groups receiving the test compound at various doses. The treatment is typically administered daily for a specified period (e.g., 10 days). A positive control group treated with a standard anticancer drug (e.g., 5-Fluorouracil) is also included.

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every other day) using a caliper. The tumor volume is calculated using the formula: V = 0.5 x a x b², where 'a' is the major axis and 'b' is the minor axis.

  • Evaluation of Antitumor Activity: At the end of the treatment period, the mice are sacrificed, and the solid tumors are excised and weighed. The tumor inhibition ratio is calculated using the formula: [(C-T)/C] x 100, where 'C' is the average tumor weight of the control group and 'T' is the average tumor weight of the treated group.

  • Biochemical and Histochemical Analysis: Blood samples and tumor tissues can be collected for further analysis of biochemical parameters and histopathological changes.[1]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

G cluster_0 Signaling Pathway Inhibition by Quinoxaline Analogues VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K EGF EGF EGFR EGFR EGF->EGFR EGFR->PI3K Quinoxaline Quinoxaline Analogue Quinoxaline->VEGFR2 Quinoxaline->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of EGFR/VEGFR signaling pathways by quinoxaline analogues.

G cluster_1 Experimental Workflow for Anticancer Drug Screening Start Start: Synthesize Quinoxaline Analogues InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Select Select Lead Compounds based on IC50 values InVitro->Select Select->Start Inactive InVivo In Vivo Efficacy Studies (e.g., Xenograft Model) Select->InVivo Active Tox Toxicity Studies InVivo->Tox PK Pharmacokinetic Studies InVivo->PK End Lead Optimization & Preclinical Development Tox->End PK->End

References

A Comparative Analysis of Computational and Experimental Data for 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted versus Measured Properties

In the realm of drug discovery and materials science, the accurate characterization of molecular properties is paramount. 2-Quinoxalinecarbonitrile, a heterocyclic compound, and its derivatives have garnered significant interest due to their diverse biological activities, including potential applications as anticancer and antidiabetic agents.[1][2][3][4] This guide provides a comparative analysis of computationally predicted and experimentally determined properties of this compound and its closely related derivatives. Due to the limited availability of comprehensive experimental data for the parent compound, this guide incorporates data from its derivatives to offer a broader perspective for researchers.

Physicochemical Properties: A Tale of Two Data Sources

The foundational physicochemical properties of a compound, such as its melting point and lipophilicity, are critical for predicting its behavior in biological systems and for designing synthetic routes. Below is a comparison of computed data for this compound with available experimental data for a related isomer.

PropertyComputational Data (this compound)Experimental Data (6-Quinoxalinecarbonitrile)
Molecular Formula C₉H₅N₃C₉H₅N₃
Molecular Weight 155.16 g/mol [5]155.16 g/mol
Melting Point Not available176-178 °C[6]
XLogP3 (Lipophilicity) 1.3[5]Not available
Hydrogen Bond Donor Count 0[5]0
Hydrogen Bond Acceptor Count 3[5]3

Note: The experimental data for melting point is for the isomer 6-Quinoxalinecarbonitrile and is provided for illustrative purposes.

Spectroscopic Properties: Unveiling the Molecular Fingerprint

Infrared (IR) Spectroscopy
FeatureComputational Prediction (General for Quinoxalines)Experimental Data (Representative for Quinoxaline Derivatives)
C≡N Stretch ~2230-2250 cm⁻¹[7]A sharp, intense peak is expected in this region.
Aromatic C-H Stretch ~3000-3100 cm⁻¹[8]Typically observed in this region for aromatic compounds.
C=N Stretch ~1500-1600 cm⁻¹Characteristic of the quinoxaline ring system.
Aromatic C=C Stretch ~1400-1600 cm⁻¹Multiple bands are expected in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusComputational Prediction (General for Quinoxalines)Experimental Data (Representative for Quinoxaline Derivatives)
¹H NMR Aromatic protons typically appear between 7.5-9.0 ppm. The proton at position 3 is expected to be the most deshielded.For quinoxaline derivatives, aromatic protons are observed in the 7.5-9.5 ppm range.[9]
¹³C NMR Aromatic carbons generally resonate between 120-150 ppm. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm, and the quaternary carbons of the quinoxaline ring will also be present.[8]In quinoxaline derivatives, aromatic carbons are found in the 125-155 ppm range. The nitrile carbon signal is typically observed upfield.[2]
UV-Vis Spectroscopy
FeatureComputational Prediction (General for Quinoxalines)Experimental Data (Representative for Quinoxaline Derivatives)
λmax Multiple absorption bands are expected in the UV region (200-400 nm) due to π-π* transitions within the aromatic system.[10]Quinoxaline derivatives typically exhibit strong absorptions in the 250-350 nm range.[11]

Biological Activity: From Prediction to Potential Application

Quinoxaline derivatives have shown promise in various therapeutic areas. Molecular modeling plays a crucial role in understanding their mechanism of action and in designing more potent analogs.

Computational studies, often employing molecular docking, have been used to predict the binding of quinoxaline derivatives to various biological targets, including enzymes implicated in cancer and diabetes.[1][3] For instance, molecular docking studies have suggested potential binding modes of quinoxaline derivatives to the active sites of protein kinases, which are key targets in cancer therapy.[12]

Experimental validation of these computational predictions is carried out through in vitro and in vivo assays. For example, synthesized quinoxaline derivatives have been tested for their inhibitory activity against specific enzymes and their cytotoxic effects on cancer cell lines.[2][3] The correlation between the predicted binding affinity from molecular docking and the experimentally determined biological activity is a key aspect of modern drug discovery.

Methodologies

Experimental Protocols

Melting Point Determination: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. A sharp melting point range is indicative of a pure compound.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR (Fourier Transform Infrared) spectrometer. A small amount of the sample is placed on a crystal plate (e.g., KBr or diamond) and scanned with infrared radiation. The resulting spectrum shows the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. The nuclei are irradiated with radio waves, and the absorption of energy is detected and plotted as a function of chemical shift (in ppm).

UV-Vis Spectroscopy: A UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration. The solution is placed in a cuvette, and a beam of UV-visible light is passed through it. The absorbance of light at different wavelengths is measured and plotted.[13]

Computational Methods

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][14] In the context of small molecules, DFT calculations are widely used to predict a variety of properties, including optimized molecular geometry, vibrational frequencies (for IR spectra simulation), and electronic properties such as HOMO-LUMO energy gaps, which are relevant to UV-Vis spectra.[8][15] The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a commonly employed method for such calculations.[10]

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, molecular docking is used to predict the binding mode of a small molecule ligand (the potential drug) to the active site of a protein target. This information can help in understanding the mechanism of action and in designing more potent and selective inhibitors.[3]

Visualizations

Comparison_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_data Computational Data (e.g., PubChem, DFT) dft DFT Calculations (Geometry, Spectra) comp_data->dft docking Molecular Docking (Binding Prediction) comp_data->docking comparison Comparative Analysis dft->comparison docking->comparison exp_data Experimental Data (Synthesis & Characterization) physchem Physicochemical (Melting Point) exp_data->physchem spectro Spectroscopy (NMR, IR, UV-Vis) exp_data->spectro bio_assay Biological Assays (Enzyme Inhibition) exp_data->bio_assay physchem->comparison spectro->comparison bio_assay->comparison Signaling_Pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor pi3k PI3K receptor->pi3k quinoxaline Quinoxaline Derivative (Inhibitor) quinoxaline->receptor Inhibition akt Akt pi3k->akt cell_response Cellular Response (e.g., Proliferation, Survival) akt->cell_response

References

Safety Operating Guide

Proper Disposal of 2-Quinoxalinecarbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for laboratory chemical waste disposal. A specific Safety Data Sheet (SDS) for 2-Quinoxalinecarbonitrile should be consulted if available. Always adhere to your institution's specific waste management protocols and local, state, and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Summary

Hazard Summary Table

Hazard TypeGHS Classification (Anticipated)Key Precautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Irritation Category 2 (Causes skin irritation)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation Category 2A (Causes serious eye irritation)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation Category 3 (May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE:[1]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

  • Skin Protection: Wear chemical-impermeable gloves and a lab coat. For larger quantities or in case of a spill, impervious clothing is recommended to prevent skin exposure.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations.[1] Never dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: Identify all waste streams containing this compound. This includes pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing paper, gloves, and glassware).

  • Container Selection: Use a designated, compatible, and leak-proof container for hazardous waste.[5] The container must have a tightly fitting lid and be clearly labeled.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, harmful).

  • Segregation: Collect waste containing this compound separately from other chemical waste streams to prevent incompatibilities.[5] Store away from strong oxidizing agents and strong bases.[4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[1]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

Spill and Emergency Procedures

In the event of a spill, follow these steps to contain and clean the material safely:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal.[7] For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Start fume_hood Handle in a Fume Hood ppe->fume_hood container Collect in a Labeled, Sealed, Compatible Container fume_hood->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor storage->contact_ehs end Professional Disposal contact_ehs->end Arrange Pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Quinoxalinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 2-Quinoxalinecarbonitrile in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Hazard Summary & Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not widely available, it is prudent to treat it as a hazardous substance. Similar compounds, such as 2-Quinoxalinecarboxylic acid, are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent safety measures are required. The following table summarizes the necessary personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be required for splash hazards.To protect eyes from splashes and dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Gloves should be inspected before use and disposed of properly after handling.To prevent skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron is mandatory.[7] For larger quantities or risk of significant exposure, chemical-resistant coveralls should be worn.[5][8]To protect skin from accidental contact.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation.[2][7] For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][5]To prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls & Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]

  • Before beginning work, place all necessary equipment inside the fume hood to minimize traffic in and out of the controlled area.

2. Handling:

  • Avoid all direct contact with the substance, including skin and eye contact, ingestion, and inhalation.[5]

  • Prevent the formation of dust during handling.[1][4]

  • Do not eat, drink, or smoke in the designated handling area.[7]

  • Keep the container tightly closed when not in use.[1][4][5]

3. Personal Hygiene:

  • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][5][7]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][5]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][9] Remove contaminated clothing and shoes.[1][5] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If breathing is difficult or has stopped, administer artificial respiration.[1][5] Seek medical attention.[1][5]
Ingestion Rinse the mouth with water, provided the person is conscious.[1][5] Do not induce vomiting. Seek immediate medical attention.[1][5]

Spill and Disposal Plan

1. Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • For small solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][4]

  • Do not allow the chemical to enter drains, soil, or surface water.[5]

2. Disposal Protocol:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations. Never dispose of it down the drain or in general waste.[5][7]

  • Collect waste material in a designated, sealed, and properly labeled hazardous waste container.[5][7]

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Workflow for Safe Handling of this compound

G prep Preparation - Verify fume hood function - Equip required PPE - Prepare workspace handling Handling - Work within fume hood - Avoid dust generation - Keep container sealed prep->handling Proceed with caution post_handling Post-Handling - Decontaminate workspace - Wash hands thoroughly handling->post_handling Experiment complete spill Spill Occurs handling->spill Accident disposal Waste Disposal - Collect in labeled container - Follow institutional protocol post_handling->disposal Generate waste emergency Emergency Response - Evacuate and ventilate - Administer first aid - Contact EHS spill->emergency Initiate emergency->disposal Containment & Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Quinoxalinecarbonitrile
Reactant of Route 2
2-Quinoxalinecarbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.